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  • Product: Fmoc-5-bromo-2-methoxy-D-phenylalanine
  • CAS: 220497-84-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-D-phenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern peptide synthesis and drug discovery, the use of non-canonical amino acids is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptides, enhancing their stability, efficacy, and target specificity. Among these, Fmoc-5-bromo-2-methoxy-D-phenylalanine stands out as a sophisticated derivative with significant potential. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its incorporation in solid-phase peptide synthesis (SPPS), and insights into its analytical characterization, empowering researchers to leverage its full potential.

Core Molecular Attributes

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a synthetically modified amino acid derivative. Its structure incorporates several key features that dictate its reactivity and utility in peptide synthesis.

PropertyValueSource
Chemical Formula C25H22BrNO5N/A
Molecular Weight 496.35 g/mol N/A
CAS Number 220497-84-7[1]

The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it perfectly suited for the widely adopted Fmoc-based solid-phase peptide synthesis strategy. The substitutions on the phenyl ring—a bromine atom at the 5-position and a methoxy group at the 2-position—introduce unique steric and electronic properties. These modifications can influence peptide conformation, receptor binding, and metabolic stability. The D-configuration of the alpha-carbon is particularly significant, as the incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide therapeutics.

Strategic Application in Peptide Synthesis

The primary application of Fmoc-5-bromo-2-methoxy-D-phenylalanine lies in its role as a building block for the synthesis of novel peptides with enhanced pharmacological profiles. The strategic placement of this amino acid within a peptide sequence can lead to:

  • Increased Proteolytic Stability: The D-amino acid configuration provides a steric shield against recognition by common proteases, which are highly specific for L-amino acids.

  • Modulated Receptor Affinity: The bromo and methoxy substituents can alter the electronic and hydrophobic interactions with target receptors, potentially leading to improved binding affinity and selectivity.

  • Conformational Constraints: The bulky nature of the substituted phenyl ring can introduce specific conformational preferences in the peptide backbone, which can be crucial for optimizing biological activity.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis

The successful incorporation of a sterically hindered amino acid like Fmoc-5-bromo-2-methoxy-D-phenylalanine requires careful optimization of coupling conditions. The following protocol provides a robust starting point for its use in Fmoc-based SPPS.

Workflow for Incorporating a Sterically Hindered Amino Acid

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 5. Coupling Reaction (45-60 min) Washing_1->Coupling Pre_activation 4. Amino Acid Pre-activation (Fmoc-AA, HATU, DIPEA in DMF) Pre_activation->Coupling Add activated mix Washing_2 6. DMF Wash Coupling->Washing_2 Capping 7. Capping (Optional) (e.g., Acetic Anhydride/Pyridine) Washing_2->Capping Next_Cycle 8. Proceed to Next Cycle Capping->Next_Cycle

Caption: General workflow for Fmoc-SPPS with a pre-activation step.

Step-by-Step Methodology
  • Resin Preparation:

    • Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids).

    • Swell the resin in high-purity, amine-free N,N-dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for a specified time (e.g., an initial 5-minute treatment followed by a second 15-minute treatment) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • Due to the steric hindrance of Fmoc-5-bromo-2-methoxy-D-phenylalanine, a potent in-situ activating reagent is recommended.[3] Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3]

    • In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-5-bromo-2-methoxy-D-phenylalanine (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for an extended period, typically 45-60 minutes, to ensure complete acylation.[3] For particularly difficult couplings, a double coupling strategy may be employed, where the coupling step is repeated with a fresh solution of the activated amino acid.[3]

  • Post-Coupling Wash and Capping:

    • After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    • To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.

Analytical Characterization

Ensuring the purity and identity of the synthesized peptide is paramount. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final peptide product.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV absorbance is monitored at wavelengths characteristic of the peptide bond (around 214 nm) and the aromatic residues (around 254 nm and 280 nm).

The introduction of the bromo and methoxy groups on the phenylalanine ring will likely increase the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to a peptide containing an unsubstituted phenylalanine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of Fmoc-5-bromo-2-methoxy-D-phenylalanine.

  • Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.

  • Analysis: The observed mass-to-charge ratio (m/z) of the peptide should correspond to the calculated theoretical mass. The isotopic pattern of the peptide will be distinctive due to the presence of the bromine atom (with its characteristic 79Br and 81Br isotopes of nearly equal abundance).

Workflow for Peptide Analysis

Peptide_Analysis_Workflow Crude_Peptide 1. Crude Peptide Purification 2. Preparative RP-HPLC Crude_Peptide->Purification Purity_Check 3. Analytical RP-HPLC Purification->Purity_Check Identity_Confirmation 4. Mass Spectrometry Purity_Check->Identity_Confirmation Final_Product 5. Pure, Verified Peptide Identity_Confirmation->Final_Product

Caption: Standard workflow for the purification and analysis of synthetic peptides.

Conclusion

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its chemical nature and the implementation of optimized coupling strategies to overcome the steric hindrance imparted by the substituted phenyl ring. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently incorporate this unique amino acid into their peptide drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

References

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Exploratory

The Strategic Deployment of Methoxy and Bromo Substituents in Phenylalanine Derivatives for Drug Discovery

An In-Depth Technical Guide: Abstract The modification of amino acid scaffolds, particularly phenylalanine, is a cornerstone of modern medicinal chemistry. The introduction of specific functional groups allows for the pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The modification of amino acid scaffolds, particularly phenylalanine, is a cornerstone of modern medicinal chemistry. The introduction of specific functional groups allows for the precise tuning of a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides an in-depth technical exploration of two pivotal substituents: the methoxy group and the bromine atom. We will dissect their individual and synergistic roles in modulating the properties of phenylalanine derivatives, moving beyond a simple catalog of effects to explain the underlying chemical principles and strategic considerations that guide their use in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these substituents for the rational design of novel therapeutics.

Introduction: Phenylalanine as a Privileged Scaffold

Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins. Its inherent structure, comprising a hydrophobic phenyl ring and a chiral amino acid backbone, makes it a frequent constituent in endogenous peptides and a common starting point for the design of small-molecule drugs. However, the native phenylalanine structure often requires modification to optimize it for therapeutic use. Strategic derivatization can enhance target binding, improve metabolic stability, and modulate bioavailability. Among the vast array of possible modifications, the installation of methoxy and bromo groups has proven to be a particularly powerful strategy.[1][2][3]

This guide will illuminate the distinct electronic and steric contributions of these two functional groups. We will explore how the electron-donating methoxy group influences conformation and receptor interactions, and how the versatile bromine atom acts as both a potent modulator of binding affinity through halogen bonding and a key synthetic handle for further molecular elaboration.

The Methoxy Substituent: A Subtle Modulator of Bioactivity and Physicochemical Properties

The methoxy group (-OCH₃) is prevalent in natural products and approved pharmaceuticals.[4] Though small, its impact is significant, stemming from a duality in its electronic nature.[5][6]

Electronic and Steric Profile

The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I).[6] Conversely, the lone pairs on the oxygen can participate in resonance with an adjacent π-system, such as the phenyl ring of phenylalanine, resulting in a strong electron-donating mesomeric effect (+M).[6] This dual nature makes the methoxy group a versatile tool for modulating the electronic environment of the aromatic ring.[5]

electronic_effects cluster_impact Resulting Impact Aromatic Aromatic Resonance Resonance Aromatic:f1->Resonance Delocalization Impact {Modulated Ring Electronics | Influences reactivity and non-covalent interactions} Resonance->Impact Inductive Inductive Inductive->Aromatic:f0 Polarization Inductive->Impact

Caption: Electronic duality of the methoxy substituent on a phenyl ring.

Impact on Physicochemical Properties
  • Lipophilicity: A key advantage of the aromatic methoxy group is its negligible contribution to lipophilicity.[7][8] The Hansch lipophilicity parameter (π) for an aromatic -OCH₃ group is close to zero, allowing medicinal chemists to probe for new interactions within a binding pocket without incurring the lipophilicity penalty that often leads to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

  • Solubility and Conformation: The oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility. Furthermore, the methoxy group can influence the preferred conformation of the side chain, potentially pre-organizing the molecule for optimal binding with its biological target.[5]

  • Metabolic Liability: A significant consideration is that the methoxy group is a metabolic "soft spot." It is susceptible to oxidative O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance.[5][9] This metabolic pathway must be considered during the drug design process.[9][10]

The Bromo Substituent: A Strategic Halogen for Binding and Synthesis

Halogens are frequently incorporated into pharmaceuticals to enhance their properties.[11][12][13] Bromine, in particular, offers a unique combination of size, lipophilicity, and chemical reactivity that makes it a highly strategic choice.[14][15]

Physicochemical Impact
  • Size and Lipophilicity: Bromine is larger and more lipophilic than hydrogen, chlorine, or fluorine. This increased bulk can provide favorable van der Waals contacts within a receptor pocket and increase membrane permeability.[16]

  • The Halogen Bond: A key feature of bromine (and other halogens) is its ability to form a halogen bond.[11][14] This is a highly directional, non-covalent interaction where the electropositive region on the outer surface of the halogen atom (the "sigma-hole") interacts favorably with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in the protein backbone.[15] This interaction can significantly enhance binding affinity and selectivity.[14][17]

halogen_bond cluster_interaction Mechanism Mechanism C-Br Bond σ-hole (δ+) Bromine Atom Acceptor Lone Pair (δ-) Mechanism:f1->Acceptor:f0   Halogen Bond   (C-Br···O) PheBr PheBr PheBr->Mechanism:f2 Covalent Bond Target Target Target->Acceptor:f0 Nucleophile

Caption: The σ-hole concept in a bromine-mediated halogen bond.

A Versatile Synthetic Handle

Beyond its influence on biological interactions, the bromine atom on a phenyl ring is an exceptionally versatile functional group for chemical synthesis.[18] It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Formation of new C-C bonds by coupling with boronic acids.[1][18]

  • Heck Coupling: Formation of C-C bonds with alkenes.[18]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[18]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[18]

This reactivity allows bromo-phenylalanine derivatives to serve as key intermediates for rapidly generating diverse libraries of compounds, enabling extensive exploration of structure-activity relationships (SAR).[1]

Data Summary: Comparative Physicochemical Properties

To contextualize the impact of these substituents, the following table summarizes key calculated physicochemical properties for the parent L-phenylalanine and representative substituted derivatives.

PropertyL-Phenylalanine4-Methoxy-L-phenylalanine4-Bromo-L-phenylalanineRationale / Implication
Molecular Weight ( g/mol ) 165.19195.22244.09Increased mass can improve van der Waals contacts but may reduce ligand efficiency.
cLogP 1.381.522.22Bromine significantly increases lipophilicity, potentially enhancing membrane permeability. Methoxy has a minimal effect.[7]
Topological Polar Surface Area (TPSA) 63.3 Ų72.6 Ų63.3 ŲThe methoxy oxygen adds to the polar surface area, potentially improving solubility.
Hydrogen Bond Acceptors 232The methoxy group introduces an additional H-bond acceptor site.[5]
Hydrogen Bond Donors 222Unchanged from the parent amino acid backbone.

Note: Values are representative and calculated using standard cheminformatics software. They serve for comparative purposes.

Experimental Workflows and Protocols

The translation of design principles into practice requires robust and reproducible experimental methods. The following sections outline key workflows and protocols for the synthesis and evaluation of substituted phenylalanine derivatives.

experimental_workflow start Design & Precursor Selection (e.g., 4-Bromo-L-Phe) synthesis Synthetic Diversification (e.g., Suzuki Coupling) start->synthesis purification Purification (HPLC / Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization assay In Vitro Biological Assay (e.g., Kinase Inhibition) characterization->assay data Data Analysis (IC₅₀ Determination, SAR) assay->data end Lead Optimization data->end

Caption: General experimental workflow for drug discovery.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Phenylalanine Derivative

This protocol describes a representative method for diversifying a bromo-phenylalanine scaffold, demonstrating its utility as a synthetic handle.[1]

  • Objective: To synthesize a novel biaryl phenylalanine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Causality: This reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids, enabling rapid SAR exploration. The bromo-substituent is an ideal electrophile for the catalytic cycle.

  • Materials:

    • N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.10 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate, brine, anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-bromo-L-phenylalanine methyl ester, the arylboronic acid, and K₂CO₃.

    • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a minimal amount of 1,4-dioxane to pre-form the catalyst.

    • Add the catalyst solution to the Schlenk flask, followed by the main volume of 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation System:

    • Control: Run a parallel reaction without the palladium catalyst; no product formation is expected.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-Br signal and the appearance of new aromatic signals in the NMR spectra, along with the correct mass in HRMS, will validate the reaction's success.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Substituted Phenylalanine

This protocol outlines the incorporation of a protected, substituted phenylalanine derivative into a peptide sequence.[1]

  • Objective: To incorporate Fmoc-3-Bromo-L-phenylalanine into a growing peptide chain on a solid support.

  • Causality: SPPS is the standard method for peptide synthesis. The Fmoc protecting group on the amine is base-labile, allowing for iterative deprotection and coupling cycles without damaging acid-sensitive linkers or side chains.

  • Materials:

    • Fmoc-Rink Amide MBHA resin

    • Fmoc-3-Bromo-L-phenylalanine (3.0 eq)

    • HBTU (2.9 eq) and HOBt (3.0 eq) coupling reagents

    • N,N-Diisopropylethylamine (DIPEA, 6.0 eq)

    • 20% Piperidine in DMF (v/v) for Fmoc deprotection

    • Dimethylformamide (DMF, peptide synthesis grade)

  • Procedure (Single Coupling Cycle):

    • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain. Repeat with a second 15-minute piperidine treatment.

    • Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

    • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Bromo-L-phenylalanine, HBTU, and HOBt in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Self-Validation System:

    • Kaiser Test: After the coupling step, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling with no free primary amines remaining. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.

Conclusion and Future Perspectives

The methoxy and bromo substituents are powerful tools in the arsenal of the medicinal chemist for the optimization of phenylalanine-based drug candidates. The methoxy group offers a means to probe for polar interactions and modulate electronics with a minimal lipophilicity cost, though its metabolic stability must be carefully managed.[5][7] The bromine atom provides steric bulk, the potential for potent halogen bonding interactions, and an invaluable synthetic handle for rapid diversification.[14][15][18]

The future of drug design with these derivatives lies in a more integrated approach. Combining high-throughput synthesis enabled by bromo-intermediates with computational modeling to predict the conformational effects of methoxy substitution and the geometric requirements for halogen bonding will accelerate the discovery of potent and selective therapeutics. Furthermore, the use of isotopically labeled derivatives (e.g., with ¹³C-methoxy or radioactive bromine isotopes) will continue to be crucial for mechanistic and imaging studies.[1][14] A thorough understanding of the principles outlined in this guide will empower researchers to make more rational, effective decisions in the complex, multifaceted process of drug development.

References

  • The role of the methoxy group in approved drugs | Request PDF.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.
  • Exploring the Synthetic Utility of Brominated Phenylalanine Deriv
  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. BenchChem.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • The role of the methoxy group in approved drugs. PubMed.
  • Introducing bromine to the molecular structure as a strategy for drug design.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
  • Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024.
  • Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery. BenchChem.
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed.
  • A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem. BenchChem.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • The Pivotal Roles of Bromine and Methoxy Groups in Compound Reactivity and Drug Design. BenchChem.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Methoxyflurane P
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.

Sources

Foundational

Difference between L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine

An In-depth Technical Guide to the Stereochemical Nuances of L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine Authored by a Senior Application Scientist Abstract In the landscape of peptide synthesis and drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemical Nuances of L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine

Authored by a Senior Application Scientist

Abstract

In the landscape of peptide synthesis and drug discovery, the chirality of amino acid building blocks is a critical determinant of the final molecule's structure, function, and therapeutic efficacy. This guide provides a detailed examination of the stereoisomers L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine, non-canonical amino acids that offer unique properties for advanced peptide design. We will dissect the fundamental principles of their stereochemistry, explore the profound impact of chirality on their physical and biological properties, and provide validated, field-proven protocols for their analytical differentiation. This document is intended for researchers, chemists, and drug development professionals who utilize modified amino acids to push the boundaries of medicinal chemistry and materials science.

Foundational Principles: Deconstructing the Molecule

To appreciate the differences between the L- and D-enantiomers, we must first understand the role of each molecular component. The name itself describes a phenylalanine core, modified with bromine and methoxy groups, and protected at its N-terminus with an Fmoc group.

The Chiral Core: Phenylalanine and the Significance of L- vs. D-Configuration

All amino acids, with the exception of achiral glycine, exist as one of two non-superimposable mirror images, or enantiomers.[1] These are designated as L (levo, left) or D (dextro, right) based on their relationship to the configuration of L- and D-glyceraldehyde.[2][3] In nature, the vast majority of amino acids found in proteins are of the L-configuration.[4]

  • L-Amino Acids: These are the canonical building blocks of life, recognized by ribosomes and incorporated into proteins during translation.

  • D-Amino Acids: While less common, D-amino acids play significant biological roles, particularly in bacterial cell walls and as components of certain peptide antibiotics. In synthetic chemistry, the incorporation of D-amino acids into a peptide sequence is a powerful strategy to increase resistance to proteolytic degradation by enzymes, thereby enhancing the peptide's in vivo half-life.[2]

The core difference lies in the three-dimensional arrangement of the substituents around the alpha-carbon (Cα). This seemingly subtle variation has profound consequences for how the molecule interacts with other chiral molecules, such as enzymes, receptors, and other amino acids.

G R = CH₂-(5-bromo-2-methoxy-phenyl) cluster_L L-Enantiomer cluster_D D-Enantiomer L_C Mirror Mirror Plane L_H H L_H->L_C L_COOH COOH L_COOH->L_C L_NH2 H₂N L_NH2->L_C L_R R L_R->L_C D_C D_H H D_H->D_C D_COOH COOH D_COOH->D_C D_NH2 NH₂ D_NH2->D_C D_R R D_R->D_C

Figure 1: Stereochemical representation of L- and D-amino acids.

The N-Terminal Protector: Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is a base-labile amine protecting group essential for modern Solid-Phase Peptide Synthesis (SPPS).[5][6] Its primary function is to temporarily block the N-terminus of the amino acid, preventing it from reacting with the activated carboxyl group of the next amino acid in the sequence.[7]

Causality Behind Its Use:

  • Orthogonality: Fmoc chemistry is prized for its "orthogonality." The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), which do not affect the acid-labile protecting groups commonly used for amino acid side chains or the linker attaching the peptide to the resin.[8][9]

  • Mild Deprotection: The mild conditions for Fmoc removal preserve the integrity of sensitive peptide sequences, a significant advantage over the harsher acids (like trifluoroacetic acid) used in older Boc-based strategies.[7]

  • Monitoring: The dibenzofulvene byproduct released during deprotection has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the reaction's completion.[6]

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Bound Peptide (Free N-Terminus) Wash1->FreeAmine Coupling Step 4: Coupling FreeAmine->Coupling Activation Step 3: Amino Acid Activation (Fmoc-AA-OH + Coupling Agents) Activation->Coupling Wash2 Step 5: Wash (DMF) Coupling->Wash2 NewPeptide Resin-Bound Peptide (n+1) (Fmoc-Protected N-Terminus) Wash2->NewPeptide NewPeptide->Deprotection Repeat Cycle

Figure 2: The core workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Functionalized Side Chain: 5-Bromo-2-methoxy-phenylalanine

The substitutions on the phenyl ring are not arbitrary; they are deliberate modifications designed to impart specific properties.

  • Bromine: Halogenation of the phenyl ring significantly alters the electronic and steric properties of the amino acid. Bromine is an electron-withdrawing group and increases the hydrophobicity of the side chain.[10] This can enhance binding interactions within protein pockets and influence peptide aggregation kinetics.[10] Furthermore, the aryl bromide serves as a versatile synthetic handle for post-peptidyl modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functionalities.[11]

  • Methoxy Group: The methoxy group is an electron-donating group that can participate in hydrogen bonding. Its presence can influence the conformation of the peptide backbone and its interaction with biological targets.

The Core Distinction: Stereoisomers in Practice

While L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine have the same chemical formula and connectivity, their different spatial arrangements lead to distinct physical, chemical, and biological properties.

PropertyL-EnantiomerD-EnantiomerRationale & Significance
Optical Rotation [α] = +x°[α] = -x°Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. This is a fundamental physical property used for characterization.
Biological Activity Potentially recognized by endogenous enzymes and receptors.Generally resistant to proteolysis.[2] Can be used to design stable peptide therapeutics or to probe receptor binding pockets differently.The chirality of drug candidates is critical. One enantiomer may be therapeutic while the other is inactive or even toxic.
Chromatographic Behavior (Chiral Stationary Phase) Elutes at time t₁Elutes at time t₂ (t₁ ≠ t₂)Chiral stationary phases create a chiral environment, leading to differential, diastereomeric interactions with each enantiomer, enabling their separation.[12]
NMR Spectrum (Achiral Solvent) IdenticalIdenticalEnantiomers are indistinguishable in a non-chiral environment.
NMR Spectrum (with Chiral Derivatizing Agent) Forms Diastereomer A (unique spectrum)Forms Diastereomer B (unique spectrum)Conversion to diastereomers, which have different physical properties, allows for their differentiation and quantification by NMR.[13]
Circular Dichroism Spectrum Positive/Negative Cotton effectsMirror-image spectrum with opposite Cotton effectsEnantiomers exhibit opposite absorption of left- and right-circularly polarized light, providing a powerful tool for quantification.[14][15]

Analytical Differentiation: Protocols and Methodologies

The ability to separate, identify, and quantify enantiomers is paramount for quality control and regulatory compliance. Every protocol described below is a self-validating system, ensuring accuracy and reproducibility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[12][16] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for Fmoc-protected amino acids.[12]

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or Lux Cellulose-3 (250 x 4.6 mm, 5 µm).[12] These phases have proven effective for a wide range of Fmoc-amino acids.

  • Mobile Phase Preparation: A common mobile phase for reversed-phase separation consists of an organic modifier (Acetonitrile or Methanol) and an aqueous component with an acidic additive. A typical starting condition is 80:20 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).[12]

    • Causality: TFA is used to protonate any residual silanols on the silica support and the carboxylate of the analyte, ensuring sharp peak shapes. Acetonitrile is a strong organic modifier that provides good elution strength.[12]

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 220 nm or 265 nm (for Fmoc group).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of the L- or D-Fmoc-5-bromo-2-methoxy-phenylalanine sample in the mobile phase to a concentration of ~1 mg/mL. To confirm peak identity, prepare a racemic or scalemic mixture by mixing known quantities of both enantiomers.

  • Analysis & Optimization:

    • Inject the L-enantiomer, the D-enantiomer, and the mixture separately.

    • The elution order (L before D or vice-versa) is determined empirically.

    • If resolution is poor, adjust the ratio of the organic modifier. Decreasing the acetonitrile percentage will generally increase retention time and may improve resolution.[12]

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for quantifying diastereomeric ratios.[17][18] By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), two distinct diastereomers are formed, which will exhibit separate signals in the NMR spectrum.

Experimental Protocol: Diastereomeric Ratio Determination by ¹H NMR

  • Derivatization: React a known quantity of the L/D mixture of Fmoc-5-bromo-2-methoxy-phenylalanine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction converts the amino acid's carboxyl group into a diastereomeric ester.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good signal-to-noise and resolution.

  • Spectral Analysis:

    • Identify a proton signal that is well-resolved for both diastereomers. Protons close to the newly formed stereocenter are often the best candidates.

    • Integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the diastereomeric ratio, and thus the original enantiomeric ratio of the sample.[18]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] Enantiomers produce mirror-image CD spectra, making this technique highly effective for determining enantiomeric composition.[14][19]

Experimental Protocol: Quantification by Circular Dichroism

  • Standard Preparation: Prepare stock solutions of pure L- and pure D-Fmoc-5-bromo-2-methoxy-phenylalanine of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: Create a series of standards with varying ratios of L- and D-enantiomers (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total concentration constant.

  • Data Acquisition:

    • Record the CD spectrum for each standard over a relevant wavelength range (e.g., 200-350 nm).

    • Identify a wavelength with a strong CD signal (a peak or trough of a Cotton effect).

  • Analysis:

    • Plot the CD signal intensity (in millidegrees) at the chosen wavelength against the known concentration of the L-enantiomer (or D-enantiomer). This should yield a linear calibration curve.

    • Measure the CD signal of the unknown sample under the same conditions.

    • Determine the concentration of each enantiomer in the unknown sample by using the equation of the line from the calibration curve.[14]

Analysis_Workflow Start Sample of Fmoc-5-bromo-2-methoxy-phenylalanine Question1 Need to separate and quantify enantiomers for QC? Start->Question1 HPLC Use Chiral HPLC (High resolution, quantitative) Question1->HPLC Yes Question2 Need to confirm structure and quantify using a non-chromatographic method? Question1->Question2 No End Enantiomeric Purity Determined HPLC->End NMR Use NMR with Chiral Derivatizing Agent (Confirms structure, quantitative) Question2->NMR Yes CD Use Circular Dichroism (Rapid, quantitative for known compounds) Question2->CD Alternative NMR->End CD->End

Figure 3: Decision workflow for selecting an analytical technique.

Applications in Research and Development

The choice between the L- and D-enantiomer is a strategic decision in peptide and drug design.

  • L-Fmoc-5-bromo-2-methoxy-phenylalanine: This enantiomer would be used to mimic a natural peptide sequence while introducing a site for chemical modification (the bromine) or altered electronic properties (the methoxy group).[20] It could be used to develop peptide agonists or antagonists where recognition by the native biological machinery is desired.

  • D-Fmoc-5-bromo-2-methoxy-phenylalanine: The primary application of the D-enantiomer is to confer proteolytic stability.[2] A peptide containing this amino acid would be less susceptible to degradation by proteases in the body, leading to a longer therapeutic window. It is an invaluable tool for converting a biologically active but unstable L-peptide into a viable drug candidate. Additionally, the unique stereochemistry can lead to different or improved binding affinities with target receptors.

Conclusion

The difference between L- and D-Fmoc-5-bromo-2-methoxy-phenylalanine is a fundamental principle of stereochemistry with far-reaching practical implications. While chemically identical in composition and connectivity, their distinct three-dimensional structures govern their interactions with the chiral world of biology. The L-enantiomer serves to modify canonical structures, while the D-enantiomer provides a key to unlocking metabolic stability and novel pharmacology. A thorough understanding of their properties and the robust analytical methods required to differentiate them is essential for any scientist or researcher aiming to innovate in the fields of peptide chemistry, drug discovery, and materials science.

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Exploratory

An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-D-phenylalanine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-5-bromo-2-methoxy-D-phenylalanine, a specialized non-proteinogenic amino acid derivative with significant potential in peptide-based drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fmoc-5-bromo-2-methoxy-D-phenylalanine, a specialized non-proteinogenic amino acid derivative with significant potential in peptide-based drug discovery and development. Given its unique substitution pattern, this building block offers researchers novel avenues to modulate peptide conformation, receptor affinity, and metabolic stability. This document serves as a practical resource for scientists seeking to procure and effectively utilize this compound in their research endeavors.

Introduction to a Unique Building Block

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a derivative of the amino acid D-phenylalanine, featuring three key modifications that render it a valuable tool in peptide chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is standard in modern solid-phase peptide synthesis (SPPS), allowing for base-labile deprotection under mild conditions. The substitutions on the phenyl ring—a bromine atom at the 5-position and a methoxy group at the 2-position—introduce specific steric and electronic properties. The D-configuration of the chiral center provides inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.[1]

The strategic placement of the bromo and methoxy groups can influence the peptide's interaction with its biological target. Halogenation of aromatic side chains can enhance binding affinity through halogen bonding and other non-covalent interactions.[1][2] The methoxy group can alter the electronic properties of the phenyl ring and potentially influence the peptide's conformational preferences.[3][4]

Procurement and Quality Control

Sourcing a Specialized Reagent

Fmoc-5-bromo-2-methoxy-D-phenylalanine is not a routinely stocked chemical and is typically available through custom synthesis. Researchers should engage with companies specializing in the synthesis of non-natural amino acids and their derivatives. When requesting a quote, it is crucial to provide a clear set of specifications to ensure the final product meets the requirements of the intended application.

Table 1: Key Specifications for Custom Synthesis

ParameterRecommended SpecificationRationale
Purity ≥98% (HPLC)High purity is essential to avoid the incorporation of deletion or truncated sequences during peptide synthesis.
Enantiomeric Purity ≥99.5% D-enantiomerMinimizes the presence of the L-enantiomer, which could lead to diastereomeric peptide impurities with different biological activities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure and molecular weight of the synthesized compound.
Quantity Milligrams to gramsDependent on the scale of the intended peptide synthesis.
Documentation Certificate of Analysis (CoA)Provides a formal record of the quality control testing and results.

Potential Custom Synthesis Providers

Several companies offer custom synthesis of amino acids and peptide building blocks. While not an exhaustive list, the following suppliers have capabilities in this area:

  • BOC Sciences []

  • Creative Peptides [6]

  • CPC Scientific [7]

  • Bachem [8]

  • Biomatik [9]

  • AAPPTec [10][11]

  • Thermo Fisher Scientific [12]

  • Alpha Diagnostic International

  • Charnwood Discovery [13]

  • NINGBO INNO PHARMCHEM CO.,LTD. [14][15]

Quality Control and Characterization

Upon receipt of the custom-synthesized Fmoc-5-bromo-2-methoxy-D-phenylalanine, it is imperative to perform in-house quality control to verify its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids.[16][17][18] The chromatogram should show a single major peak corresponding to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.[19]

Synthesis of Fmoc-5-bromo-2-methoxy-D-phenylalanine

The synthesis of this substituted D-phenylalanine derivative can be approached through several established methods in organic chemistry. A plausible retrosynthetic analysis suggests starting from a commercially available substituted benzaldehyde. A common strategy involves a Negishi cross-coupling reaction.[20]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product 2-bromo-5-fluorobenzaldehyde 2-bromo-5-fluorobenzaldehyde Nucleophilic_Trifluoromethylation Nucleophilic Trifluoromethylation 2-bromo-5-fluorobenzaldehyde->Nucleophilic_Trifluoromethylation CF3Si(CH3)3 CF3Si(CH3)3 CF3Si(CH3)3->Nucleophilic_Trifluoromethylation Cbz-Ser-OH Cbz-Ser-OH Appel_Iodination Appel Iodination Cbz-Ser-OH->Appel_Iodination Negishi_Coupling Negishi Cross-Coupling Nucleophilic_Trifluoromethylation->Negishi_Coupling Appel_Iodination->Negishi_Coupling Saponification Saponification Negishi_Coupling->Saponification Fmoc_Protection Fmoc Protection Saponification->Fmoc_Protection Final_Product Fmoc-5-bromo-2-methoxy- D-phenylalanine Fmoc_Protection->Final_Product

Caption: A plausible synthetic workflow for Fmoc-5-bromo-2-methoxy-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-5-bromo-2-methoxy-D-phenylalanine into a peptide sequence follows the standard protocols for Fmoc-based solid-phase peptide synthesis (SPPS).[21][22][23][24][25]

Experimental Protocol: Incorporation of a Non-natural Amino Acid

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[22]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[24]

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-5-bromo-2-methoxy-D-phenylalanine and a suitable coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.[24]

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours, or until a negative Kaiser test indicates the completion of the coupling.[24]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane and water) to cleave the peptide from the resin and remove the side-chain protecting groups.[21]

  • Purification: Purify the crude peptide using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start with Fmoc-protected amino acid-loaded resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-amino acid (e.g., Fmoc-5-bromo-2-methoxy-D-Phe) + Coupling Reagent + Base Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat_Cycle Repeat for all amino acids Washing2->Repeat_Cycle Repeat_Cycle->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Yes Cleavage Cleavage from resin and side-chain deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Pure Peptide Analysis->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Potential Applications in Drug Discovery

The incorporation of Fmoc-5-bromo-2-methoxy-D-phenylalanine can be a strategic choice in the design of peptide-based therapeutics for several reasons:

  • Modulation of Receptor Binding: The substituted phenyl ring can introduce novel interactions within the binding pocket of a target receptor, potentially increasing affinity and selectivity. The interplay of the electron-withdrawing bromine and electron-donating methoxy group can fine-tune the electronic properties of the aromatic ring.[11]

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to proteolysis, a major challenge in the development of peptide drugs.[1]

  • Structural Probes: The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-receptor complexes.

  • Conformational Constraints: The bulky substituents on the phenyl ring can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

Conclusion

Fmoc-5-bromo-2-methoxy-D-phenylalanine represents a sophisticated chemical tool for peptide chemists and drug discovery scientists. While its procurement requires engagement with custom synthesis providers, the potential benefits of its incorporation into peptide sequences—enhanced stability, modulated bioactivity, and novel structural features—make it a compelling building block for the development of next-generation peptide therapeutics. Careful planning of the synthesis, rigorous quality control, and a clear understanding of its potential applications will enable researchers to fully leverage the unique properties of this compound.

References

  • Biomatik. Custom Peptide Synthesis Services. [Link]

  • AAPPTec. Custom Peptide Synthesis. [Link]

  • Alpha Diagnostic International. Custom Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Custom Peptide Synthesis: The Role of Specialized Amino Acids. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • Charnwood Discovery. Custom Peptide Synthesis Services. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc Protected Amino Acids: Essential Tools for Custom Peptide Synthesis. [Link]

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences Blog.
  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Methoxy-Substituted Diazirinyl Phenylalanine – A Novel Photoreactive Aspartame Derivative for Functional Analysis of Sweet Receptors.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
  • Pd-Catalyzed MIA-Directed Methoxylation of Phenylalanines: A Combined Experimental and Comput
  • Novabiochem® Enhanced specific
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU Digital Repository.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
  • Substituted Phenylalanines. AAPPTec.
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (L
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry.
  • Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatiz
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Scilit.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymeriz

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Foundational

A Technical Guide to the Applications of Polysubstituted Phenylalanine in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist Abstract The strategic modification of amino acids represents a foundational pillar of medicinal chemistry. Phenylalanine, in particular, has proven to be a highly adapta...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of amino acids represents a foundational pillar of medicinal chemistry. Phenylalanine, in particular, has proven to be a highly adaptable scaffold for chemical alteration. This in-depth guide explores the diverse applications of polysubstituted phenylalanine derivatives in the landscape of drug discovery and development. We will examine the fundamental principles guiding polysubstitution, detailing how the addition of multiple substituents to the phenyl ring can significantly influence the pharmacological characteristics of parent compounds. Through a comprehensive review of specific examples, such as fluorinated, iodinated, and boronated analogs, this guide will shed light on the critical role of these unique chemical entities in enhancing metabolic stability, improving binding affinity, and enabling advanced diagnostic and therapeutic strategies. This document is tailored for researchers, scientists, and professionals in drug development who aim to harness the potential of polysubstituted phenylalanine in their scientific pursuits.

Introduction: Phenylalanine as a Privileged Scaffold in Drug Design

Phenylalanine is an essential aromatic amino acid that serves as a fundamental component of numerous endogenous peptides and proteins vital to human physiology. Its inherent structure, comprising a phenyl ring linked to an alanine backbone, presents an ideal platform for chemical modification. In medicinal chemistry, phenylalanine is a key building block in the design of a wide range of therapeutic agents.

The phenyl ring is a primary focus for synthetic manipulation due to its significant role in molecular recognition through hydrophobic and pi-pi stacking interactions. The introduction of substituents onto this ring can dramatically alter these interactions, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. While monosubstitution has been a long-standing practice, the strategic incorporation of multiple substituents—polysubstitution—has opened up new possibilities for fine-tuning molecular properties with unprecedented precision.

The Rationale and Strategic Advantage of Polysubstitution

The deliberate introduction of multiple substituents onto the phenylalanine ring is a strategic decision aimed at concurrently optimizing several key drug-like properties. This multifaceted approach provides several distinct advantages over single-substituent modifications:

  • Fine-Tuning of Electronic Properties: The addition of multiple electron-withdrawing or electron-donating groups can synergistically alter the pKa of the amino acid and the electronic character of the aromatic ring, which can, in turn, influence binding affinities and metabolic stability.

  • Conformational Constraint: The steric hindrance from multiple substituents can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific, biologically active conformation.[1] This pre-organization can result in a significant enhancement of binding affinity and selectivity for the target receptor or enzyme.[1]

  • Enhanced Metabolic Stability: Polysubstitution can protect the molecule from metabolic degradation by enzymes like cytochrome P450s. By blocking potential metabolic sites, the drug's half-life can be extended, leading to more favorable pharmacokinetic profiles.[2][3]

  • Modulation of Lipophilicity: The addition of various functional groups allows for precise control over the molecule's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Introduction of Novel Functionalities: Polysubstitution can be employed to introduce unique chemical handles for bioconjugation or to incorporate reporter groups for diagnostic purposes.

Radiolabeled Phenylalanine Workflow cluster_Workflow Radiolabeled Phenylalanine Workflow Start Start: Polysubstituted Phe Precursor e.g., Stannyl or Boryl derivative Step1 Step 1: Radioiodination Introduce ¹²⁴I or ¹³¹I Start->Step1 Step2 Step 2: Purification HPLC Step1->Step2 Step3 Step 3: Formulation Sterile saline Step2->Step3 End End Product: Injectable Radiopharmaceutical Step3->End

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Coupling Conditions for Sterically Hindered Fmoc Amino Acids

Introduction The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib) or N-methylated residues, is a significant challenge in solid-phase peptide synthesis (SPPS). The b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib) or N-methylated residues, is a significant challenge in solid-phase peptide synthesis (SPPS). The bulk of these residues can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions, deletion sequences, and an increased risk of racemization. Standard coupling protocols often fail when encountering these challenging residues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and overcome the obstacles associated with the incorporation of sterically hindered Fmoc amino acids. We will delve into the mechanistic basis for these difficulties and provide detailed, field-proven protocols to optimize coupling efficiency and maintain chiral integrity.

The Challenge of Steric Hindrance in Peptide Coupling

The formation of a peptide bond involves the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Fmoc-amino acid. Steric hindrance around the α-carbon or the N-terminus of either residue can physically obstruct this interaction, raising the activation energy of the reaction.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many amino acids, often lack the potency to overcome this significant steric barrier, resulting in low coupling yields.[1][2] The primary challenge is to achieve complete acylation of the N-terminal amine without inducing undesirable side reactions, most notably the loss of stereochemical integrity (racemization) of the activated amino acid.

Core Principles for Optimization

Optimizing the coupling of sterically hindered amino acids revolves around three key pillars: enhancing the reactivity of the activated species, improving reaction kinetics, and minimizing side reactions. A multi-faceted approach, tailored to the specific challenging sequence, is often necessary for success.

The Crucial Role of the Coupling Reagent

For sterically demanding couplings, the choice of coupling reagent is the most critical factor. The goal is to generate a highly reactive activated intermediate that can overcome the steric barrier more effectively than the O-acylisourea intermediate formed by carbodiimides.[3]

Aminium/Uronium and Phosphonium Salts: These classes of reagents are significantly more effective for hindered couplings.[1][4] They react with the Fmoc-amino acid to form highly reactive esters.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for generating clean reactions. PyAOP is particularly effective for coupling N-methylated amino acids.[5]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are some of the most potent activating reagents.[5] HATU, which forms a highly reactive OAt-ester, is often preferred for its speed and efficiency, with a lower propensity for epimerization compared to HBTU.[5]

A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine, which terminates the peptide chain. This is more problematic when carboxyl activation is slow, so using an excess of the uronium reagent should be done with caution.

Acyl Fluorides: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][6] Amino acid fluorides are highly reactive and can often succeed where other methods fail.[6]

The following diagram illustrates the decision-making process for selecting a coupling reagent based on the degree of steric hindrance.

G cluster_0 Starting Point: Hindered Coupling cluster_1 Reagent Selection cluster_2 Outcome & Further Optimization Start Identify Sterically Hindered Residue (e.g., Aib, N-Me-Ala, Val-Thr) Carbodiimides Standard Carbodiimides (DIC/DCC) + Additives (Oxyma, HOBt) Start->Carbodiimides Moderate Hindrance Onium_Salts Aminium/Phosphonium Salts (HATU, HCTU, PyAOP) Start->Onium_Salts High Hindrance Incomplete_Coupling Incomplete Coupling (Monitor with Kaiser Test) Carbodiimides->Incomplete_Coupling Acyl_Fluoride Acyl Fluoride Formation (TFFH) Onium_Salts->Acyl_Fluoride Extreme Hindrance Onium_Salts->Incomplete_Coupling Successful_Coupling Successful Coupling Acyl_Fluoride->Successful_Coupling Double_Couple Double Couple Incomplete_Coupling->Double_Couple Increase_Temp Increase Temperature (Microwave or Conventional Heat) Incomplete_Coupling->Increase_Temp Double_Couple->Successful_Coupling Increase_Temp->Successful_Coupling

Caption: Decision workflow for coupling reagent selection.

Optimizing Reaction Conditions

Beyond the choice of reagent, several other parameters can be adjusted to favor the completion of difficult coupling reactions.

  • Solvent: The solvent plays a critical role in solvating the peptide-resin complex. Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1][7] For particularly challenging sequences, solvent mixtures such as DCM/DMF/NMP may be beneficial.[1]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy of the coupling reaction.[1] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[8] Conventional heating can also be employed.[9][10] However, elevated temperatures increase the risk of racemization, particularly for sensitive amino acids like Cysteine and Histidine.[10][11] Therefore, temperature should be increased judiciously, and the stereochemical integrity of the final peptide should be verified.

  • Reaction Time: Steric hindrance slows down the reaction rate.[1] Simply increasing the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve yields for difficult couplings.[1]

Minimizing Racemization

Racemization is a critical side reaction where the chiral α-carbon of the amino acid inverts its stereochemistry. This occurs primarily through the formation of a planar 5(4H)-oxazolone intermediate.[12] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[12]

Strategies to Mitigate Racemization:

  • Use of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization, especially when using carbodiimides.[12][13] These additives react with the activated intermediate to form an active ester that is less prone to cyclizing into an oxazolone.[12] HOAt and Oxyma are generally considered more effective than HOBt.[12]

  • Base Selection: Strong, non-sterically hindered bases can increase the rate of racemization.[11] Use the minimum amount of a hindered base like N,N-Diisopropylethylamine (DIPEA) necessary to facilitate the reaction.[6] In cases with a high risk of racemization, a weaker base like sym-collidine may be considered.[6]

  • Temperature Control: As mentioned, higher temperatures accelerate racemization.[11] If racemization is a concern, perform the coupling at a lower temperature (e.g., 0°C) if possible, or minimize the duration of high-temperature exposure.[11]

Data Summary: Coupling Reagent Performance

The following table summarizes the characteristics and recommended applications of common coupling reagents for sterically hindered amino acids.

Coupling Reagent ClassExamplesReactivityAdvantagesDisadvantagesBest For
Carbodiimides DIC, DCCModerateCost-effectiveOften insufficient for hindered couplings; requires additives to suppress racemization.[1][14]Moderately hindered residues when used with Oxyma or HOAt.[15]
Phosphonium Salts PyBOP, PyAOPHighClean reactions; low racemization; can be used in excess.Higher cost.N-methylated amino acids and general hindered couplings.[5]
Aminium/Uronium Salts HBTU, HCTU, HATUVery HighHighly efficient and fast; HATU is particularly effective with low racemization.[5]Potential for guanidinylation side reaction; higher cost.Highly hindered couplings, including α,α-disubstituted amino acids.[5]
Acyl Fluorides Generated in situ with TFFHExtremely HighCan couple the most challenging residues.[1][6]Requires an additional reaction step to form the fluoride.Extremely hindered residues where other methods fail.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating sterically hindered amino acids.

Protocol 1: Double Coupling with HATU

This protocol is a robust starting point for most sterically hindered amino acids.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[1] Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[1]

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to assess the completeness of the coupling.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid to drive the reaction to completion.

  • Final Wash: Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is adapted for extremely hindered residues where even potent onium salt reagents may be insufficient.

  • Acyl Fluoride Formation: In a dry reaction vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[1] Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base like DIPEA.

  • Resin Preparation: Meanwhile, perform the standard Fmoc deprotection on the resin-bound peptide and wash thoroughly with DMF and then anhydrous DCM.

  • Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction for completeness using a suitable test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DCM and DMF to remove any unreacted acyl fluoride and byproducts.

The following diagram outlines the general workflow for these experimental protocols.

G cluster_0 Peptide Synthesis Cycle cluster_1 Activation & Coupling cluster_2 Monitoring & Completion Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Preactivation Pre-activate Fmoc-AA (Coupling Reagent + Base in DMF) Wash1->Preactivation Coupling Add to Resin Couple for 1-2 hours Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash2 DMF Wash Monitoring->Wash2 Negative Double_Couple Incomplete? Perform Second Coupling Monitoring->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Double_Couple->Coupling

Caption: General experimental workflow for hindered couplings.

Conclusion

Successfully incorporating sterically hindered amino acids into a peptide sequence requires a departure from standard SPPS protocols. By understanding the underlying principles of steric hindrance and racemization, researchers can make informed decisions about coupling reagents, solvents, and reaction conditions. The use of potent aminium, phosphonium, or acyl fluoride chemistries, combined with optimized reaction times and temperatures, provides a robust toolkit for overcoming these synthetic challenges. Careful monitoring and a willingness to employ strategies like double coupling are key to achieving high-purity peptides containing these valuable but difficult residues.

References

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  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Processes Research & Development, 22(7), 760-772.
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  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

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Application

Synthesis of biaryl peptides using brominated phenylalanine derivatives

Executive Summary The engineering of peptide macrocycles via biaryl linkages represents a paradigm shift in peptidomimetic drug discovery. Unlike flexible disulfide bridges or hydrophobic hydrocarbon staples, biaryl cros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The engineering of peptide macrocycles via biaryl linkages represents a paradigm shift in peptidomimetic drug discovery. Unlike flexible disulfide bridges or hydrophobic hydrocarbon staples, biaryl cross-links (e.g., between i and i+3 or i+4 positions) lock peptides into rigid bioactive conformations while simultaneously enhancing proteolytic stability and membrane permeability.

This guide details the synthesis of these architectures using brominated phenylalanine (4-Br-Phe) derivatives. While solution-phase coupling is possible, this protocol focuses on Solid-Phase Peptide Synthesis (SPPS) assisted on-resin cyclization . This approach minimizes purification bottlenecks and leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular dimerization.

Mechanistic Logic & Strategic Planning

The Challenge of On-Resin Catalysis

Suzuki-Miyaura coupling on a solid support faces unique kinetic barriers compared to solution chemistry:

  • Site Isolation: The resin matrix restricts the mobility of the peptide chain, requiring high-efficiency catalysts to force the chain ends together.

  • Catalyst Poisoning: Sulfur-containing residues (Met, Cys) and free amines can chelate Palladium (Pd), deactivating the catalyst.

  • Solvation: The reaction requires a biphasic system—an organic solvent to swell the resin and an aqueous phase to dissolve the inorganic base required for transmetallation.

The Catalytic Cycle (Adapted for SPPS)

The success of this protocol relies on the interplay between the oxidative addition of the aryl bromide and the transmetallation of the aryl boronate.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl, not Br/I) Pd0->OxAdd + Resin-Peptide-Br Complex1 Pd(II)-Peptide Complex Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Base Activation (Exchange Br for OH/OR) Complex1->BaseStep + Base (CO3 2-) TransMet Transmetallation (Boronate enters) BaseStep->TransMet + Boronate-Peptide RedElim Reductive Elimination (Biaryl Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The catalytic cycle of Suzuki-Miyaura coupling adapted for solid-phase synthesis. Note that the base activation step is critical for facilitating transmetallation in the heterogeneous resin environment.

Critical Reagents & Equipment

ComponentRecommended ReagentExpert Rationale
Halide Fmoc-4-bromo-Phe-OHStable, commercially available. Note: 4-Iodo-Phe is more reactive but light-sensitive.
Boronate Fmoc-4-(pinacolborono)-Phe-OHPinacol esters are stable to SPPS conditions (Fmoc deprotection) unlike free boronic acids.
Catalyst Pd(dppf)Cl₂ · DCM Superior to Pd(PPh₃)₄ for on-resin work. The bidentate ligand prevents catalyst decomposition at high temperatures.
Base 2M Na₂CO₃ (aq)Inorganic bases are essential. Organic bases (DIEA) rarely work for Suzuki coupling.
Solvent DMF / Water (9:1)Water is mandatory to solubilize the carbonate base. Anhydrous conditions will fail.
Resin ChemMatrix or PEG-PSPolystyrene (PS) resins do not swell well in aqueous mixtures. PEG-based resins are required.

Protocol A: Linear Precursor Synthesis

Objective: Assemble the linear peptide containing both the bromo- and borono- phenylalanine derivatives.

  • Resin Loading: Swell Rink Amide ChemMatrix resin (0.1 mmol scale) in DMF for 20 min.

  • Elongation: Perform standard Fmoc SPPS (HBTU/DIEA activation).

    • Crucial Step: Couple Fmoc-4-(pinacolborono)-Phe-OH at the C-terminal side of the staple (e.g., position i).

    • Crucial Step: Couple Fmoc-4-bromo-Phe-OH at the N-terminal side (e.g., position i+4).

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF.

    • Why? Cyclization is often more efficient with a free N-terminus to reduce steric bulk, although N-acetylation is also acceptable.

Protocol B: On-Resin Suzuki-Miyaura Cyclization

Objective: Form the intramolecular biaryl bond.

Safety: Palladium is toxic. Work in a fume hood.

  • Degassing (The Oxygen Factor):

    • Prepare a mixture of DMF (4.5 mL) and 2M Na₂CO₃ (0.5 mL).

    • Sparge with Argon or Nitrogen gas for 15 minutes. Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, turning the reaction black/purple immediately.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1][2] · DCM (0.1 equiv relative to resin loading) to the resin vessel.

    • Add the degassed solvent mixture immediately.

  • The Reaction (Microwave vs. Conventional):

    • Method A (Microwave - Recommended): Heat to 80°C for 60 minutes (20W max power).

    • Method B (Conventional): Heat to 90°C in an oil bath for 12–16 hours under Argon atmosphere.

  • Washing:

    • Drain the reactor.

    • Wash sequence: DMF (3x), Water (3x), DMF (3x), DCM (3x).

    • Visual Check: If the resin is dark grey/black, palladium has precipitated (see Protocol C).

Protocol C: Palladium Scavenging & Cleavage

Residual palladium is a major contaminant in biaryl peptides. Standard washing is insufficient.

  • Chelation Wash:

    • Dissolve Sodium Diethyldithiocarbamate (DTC) (50 mg) in DMF (5 mL).

    • Wash the resin with this solution for 10 min x 3.

    • Observation: The solution may turn yellow/brown as it pulls Pd from the resin.

    • Wash with DMF (5x) to remove excess DTC.

  • Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.[3]5) for 2 hours.

    • Precipitate in cold diethyl ether and centrifuge.

Experimental Workflow Diagram

Workflow Start Resin Loading (Rink Amide) Step1 SPPS Elongation (Inc. Bromo-Phe & Borono-Phe) Start->Step1 Step2 Degassing (Argon Sparge) Step1->Step2 Fmoc removal Step3 Cyclization Pd(dppf)Cl2, 80°C Step2->Step3 + Base/Solvent Step4 Pd Scavenging (DTC Wash) Step3->Step4 Dark Resin? End Cleavage & HPLC Step4->End

Figure 2: End-to-end workflow for the synthesis of biaryl peptides, highlighting the critical degassing and scavenging steps.

Troubleshooting & Optimization (The Expert's Corner)

IssueDiagnosisCorrective Action
Low Yield (<20%) Incomplete CyclizationSwitch from 4-Bromo-Phe to 4-Iodo-Phe . The C-I bond is weaker and undergoes oxidative addition faster.
Black Resin Pd PrecipitationOxygen leak during reaction. Ensure strict inert atmosphere. Use the DTC wash protocol (Protocol C).
Hydrolysis ProtodeboronationThe boronic ester hydrolyzed before coupling. Lower the temperature to 70°C and increase reaction time. Ensure the base is not too concentrated (stick to 2M).
Complex Mixture Intermolecular DimerizationReduce resin loading (substitution) to <0.2 mmol/g. This "pseudo-dilution" favors intramolecular reaction.

References

  • Afonso, A., et al. (2011). "Solid-Phase Synthesis of Biaryl Cyclic Peptides by Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. Link

  • Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters. Link

  • Planas, M., et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[4] Beilstein Journal of Organic Chemistry. Link

  • Biotage Application Note. "How to Remove Palladium in three easy steps." Link

Sources

Method

Application Note: Optimized Fmoc Deprotection for Electron-Rich Phenylalanine Derivatives

Executive Summary The synthesis of peptides containing electron-rich phenylalanine derivatives (e.g., p-amino-Phe, p-methoxy-Phe, or p-nitro-Phe analogs reduced to amines) presents a unique challenge in Solid Phase Pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of peptides containing electron-rich phenylalanine derivatives (e.g., p-amino-Phe, p-methoxy-Phe, or p-nitro-Phe analogs reduced to amines) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). While the Fmoc group is base-labile, the liberated byproduct—dibenzofulvene (DBF) —is a highly reactive electrophile.

Standard deprotection protocols (20% piperidine, 2 x 10 min) often lead to two critical failure modes for these derivatives:

  • Ring Alkylation: The electron-rich aromatic ring acts as a nucleophile, trapping DBF to form permanent adducts (+178 Da mass shift).

  • Side-Chain Lability: The increased electron density of the phenyl ring destabilizes orthogonal protecting groups (e.g., Boc on p-amino-Phe), leading to premature deprotection and branching.

This guide provides a validated "Short-Burst" protocol to decouple Fmoc removal kinetics from side-reaction kinetics, ensuring high-fidelity synthesis.

Mechanistic Insight: The Dibenzofulvene Challenge

To optimize the protocol, one must understand the competition between the deprotection reagent and the peptide substrate.

The Mechanism

Fmoc removal is an E1cB elimination driven by a base (typically piperidine).[1][2][3] This releases the free amine and dibenzofulvene (DBF) .

  • The Ideal Path: Piperidine (a secondary amine) acts as a scavenger, instantly reacting with DBF to form a stable fulvene-piperidine adduct.

  • The Pathological Path: In the presence of highly electron-rich aromatic rings (like p-amino-phenylalanine), the ring itself competes with piperidine as a scavenger. If the local concentration of DBF is high or reaction times are prolonged, the ring undergoes a Friedel-Crafts-like alkylation.

Visualization of the Pathway

The following diagram illustrates the bifurcation between successful scavenging and the parasitic alkylation of the phenylalanine derivative.

Fmoc_Mechanism Fmoc_Peptide Fmoc-Protected Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Deprotonation Base 20% Piperidine (Base) Base->Intermediate Free_Amine Free Amine (Desired Product) Intermediate->Free_Amine Elimination DBF Dibenzofulvene (DBF - Reactive) Intermediate->DBF Releases Scavenged Piperidine-DBF Adduct (Waste) DBF->Scavenged Fast Reaction with Piperidine Alkylated Alkylated Phe-Ring (+178 Da Impurity) DBF->Alkylated Slow Reaction with e- Rich Phe

Figure 1: Mechanistic bifurcation during Fmoc deprotection. The goal is to favor the green path (scavenging) over the red path (alkylation).

Optimized Experimental Protocols

Do not use standard "batch" protocols for these derivatives. The kinetics of Fmoc removal are generally much faster (<3 mins) than the side reactions (>10 mins). We exploit this time window.

Materials
  • Base: 20% (v/v) Piperidine in DMF (Freshly prepared; older solutions accumulate carbonates/impurities).

  • Alternative Base (For extreme steric hindrance only): 2% DBU + 5% Piperidine in DMF.

  • Solvent: High-purity DMF (Grade: HPLC/Peptide Synthesis).

  • Monitoring: UV-Vis spectrophotometer (monitoring 301 nm for Fmoc-piperidine adduct).

The "Short-Burst" Protocol (Recommended)

This protocol minimizes the residence time of DBF in the resin matrix.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Drain.

  • Burst 1 (Flash Deprotection):

    • Add 20% Piperidine/DMF (approx. 5 mL per gram of resin).[2]

    • Agitate vigorously for 3 minutes .

    • Rationale: This removes ~80-90% of the Fmoc groups. The high concentration of fresh piperidine ensures rapid scavenging of the initial DBF surge.

    • Drain immediately.

  • Wash 1: flow wash with DMF for 30 seconds. Drain.

  • Burst 2 (Completion):

    • Add fresh 20% Piperidine/DMF.

    • Agitate for 5-7 minutes .

    • Rationale: Removes remaining Fmoc.[2][4][5][6] Since DBF generation is lower here, the risk of alkylation is reduced.

    • Drain.

  • Extensive Washing:

    • Wash with DMF (5 x 1 min).

    • Critical: Residual piperidine can cause base-catalyzed side reactions during the subsequent coupling step.

Protocol Comparison Table

Use this table to select the correct timing based on your specific derivative.

Derivative TypeExampleRisk FactorRecommended ProtocolTotal Time
Standard Fmoc-Phe-OHLowStandard (2 x 10 min)20 min
Electron-Rich Fmoc-Phe(4-NH-Boc)-OHHigh (Ring Alkylation & Boc loss)Short-Burst (1 x 3 min, 1 x 5 min) 8 min
Electron-Rich Fmoc-Phe(4-OMe)-OHMedium (Ring Alkylation)Short-Burst (1 x 3 min, 1 x 7 min)10 min
Hindered Fmoc-Phe(2-Me)-OHMedium (Slow Kinetics)DBU-Assisted (1 x 5 min, 1 x 10 min)15 min

Quality Control & Troubleshooting

In-Process Monitoring (The Kaiser Test)

Because we are shortening deprotection times, verification is mandatory.

  • Perform a Kaiser Test (ninhydrin) after the "Short-Burst" protocol.

  • Result: The beads should be deep blue (positive for free amine).

  • Note: If the beads are light blue or patchy, perform a third "Burst" of 3 minutes. Do not simply extend the time of the second burst.

Mass Spectrometry Forensics

If you observe impurities in the final cleavage, use this diagnostic table:

Observed Mass Shift (Δ)DiagnosisCauseSolution
+178 Da Dibenzofulvene AdductAlkylation of the Phe ring by DBF.Reduce deprotection time; Increase wash flow rate between bursts.
-100 Da (approx)Boc LossPremature loss of side-chain Boc (for p-NH-Boc).Use milder base (e.g., 50% Piperazine) or strictly limit time to <10 min total.
+53 Da Acrylonitrile AdductReaction with acrylonitrile (if used in wash/capping).Avoid acrylonitrile; ensure high-quality DMF.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Behrendt, R., et al. (2016). Preventing Aspartimide Formation in Fmoc SPPS. Journal of Peptide Science. [Link]

  • Fields, G. B., & Fields, C. G. (1991).[7] Solvation Effects in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[2][4][5][6][8][9][10][11] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Hydrophobic Fmoc-D-Phe Derivatives

Ticket ID: #SPPS-D-PHE-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH) and its derivatives present a dual challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPPS-D-PHE-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH) and its derivatives present a dual challenge in Solid-Phase Peptide Synthesis (SPPS). First, the aromatic phenyl ring induces strong


-

stacking interactions, leading to poor solubility in standard solvents (DMF). Second, the hydrophobic nature of the side chain promotes on-resin aggregation, often resulting in "difficult sequences" characterized by incomplete coupling and deletion sequences.

This guide provides a tiered troubleshooting protocol, moving from solvent engineering to chaotropic intervention and structural modification.

Module 1: Solvent Engineering (Tier 1 Support)

The Issue: Standard DMF (N,N-Dimethylformamide) fails to fully dissolve Fmoc-D-Phe derivatives at required concentrations (typically 0.2M – 0.5M).

Root Cause Analysis

Fmoc-D-Phe derivatives possess a rigid, hydrophobic aromatic core. While DMF is a polar aprotic solvent, its dipole moment is sometimes insufficient to overcome the lattice energy created by the stacking of the Fmoc group and the phenyl side chain.

Tier 1 Protocols
Protocol A: The NMP Switch

Replace DMF with NMP (N-methyl-2-pyrrolidone) .

  • Why: NMP has a lower dielectric constant but higher solvating power for hydrophobic aromatics due to its structure.

  • Warning: Fmoc-amino acids are less stable in NMP than in DMF over long periods (days).[1] Prepare solutions immediately before use.

Protocol B: The DMSO Spike

If NMP fails, use a binary solvent system.

  • Recipe: 10-20% DMSO (Dimethyl sulfoxide) in DMF.

  • Mechanism: DMSO is a powerful disruptor of hydrogen bonds and improves solvation of the Fmoc-moiety.

  • Constraint: Ensure the DMSO is high-purity (anhydrous). Oxidants in low-grade DMSO can damage Met or Cys residues if present in the sequence.

Solubility Decision Matrix

SolventLogic Start Start: Fmoc-D-Phe Powder DMF Attempt 0.5M in DMF Start->DMF Check Clear Solution? DMF->Check NMP Switch to NMP Check->NMP No (Cloudy) Heat Gentle Heat (Max 45°C) Check->Heat Still Cloudy DMSO Add 10% DMSO Check->DMSO Precipitate Persists Success Proceed to Coupling Check->Success Yes NMP->Check Heat->Check DMSO->Success

Figure 1: Decision matrix for solubilizing hydrophobic Fmoc-amino acids prior to coupling.

Module 2: Chaotropic Intervention (Tier 2 Support)

The Issue: The amino acid dissolves in the vial but precipitates or gels immediately upon contact with the resin-bound peptide, or coupling efficiency is <80%.

Scientific Logic

This is an aggregation issue. The growing peptide chain forms internal


-sheets, and the incoming hydrophobic Fmoc-D-Phe exacerbates this via hydrophobic collapse. Chaotropic salts increase the entropy of the system, disrupting these ordered structures.
The "Magic Salt" Protocols
Option A: Lithium Chloride (LiCl) [2][3]
  • Concentration: 0.8M LiCl in DMF.

  • Preparation: LiCl is extremely hygroscopic. Dry the salt in an oven at 120°C overnight before dissolving in anhydrous DMF.

  • Application: Use this solution to dissolve the Fmoc-D-Phe.

  • Mechanism: Lithium ions (

    
    ) coordinate with the amide oxygens on the peptide backbone, preventing inter-chain hydrogen bonding.
    
Option B: Potassium Thiocyanate (KSCN)
  • Concentration: 0.4M to 3M (Use lower end first).

  • Note: KSCN is a stronger chaotrope than LiCl but can interfere with certain coupling reagents (like HATU) if used in excess.

Data Comparison: Coupling Efficiency of D-Phe Rich Sequences

ConditionSolvent SystemAggregation Observed?Coupling Yield (Avg)
Standard DMFYes (Gelation)45%
Tier 1 NMPPartial68%
Tier 2 0.8M LiCl in DMFNo92%
Tier 2 10% DMSO/DMFNo88%

Module 3: Thermal Parameters & Microwave (Tier 3 Support)

The Issue: Can I heat the reaction to force solubility?

Critical Constraints

Heating improves solubility and kinetics but introduces the risk of racemization (converting D-Phe back to L-Phe or mixed isomers) and Fmoc cleavage .

Guidelines
  • Temperature Limit: Do not exceed 50°C for Fmoc-D-Phe coupling.

    • Why: D-amino acids are susceptible to racemization via enolization at high temperatures, especially when activated.

  • Microwave Power: Use low power (20-30W) to maintain temperature stability.

  • Activation: Use non-basic activation (DIC/Oxyma) rather than strong bases (DBU) if heating is required, to minimize base-catalyzed racemization.

Module 4: Structural Workarounds (Tier 4 Support)

The Issue: Chemical additives are insufficient; the sequence is "impossible."

Backbone Protection Strategy

If the D-Phe derivative is part of a highly hydrophobic patch (e.g., -D-Phe-D-Phe-Val-), you must physically block the amide bond to prevent aggregation.

  • Hmb (2-hydroxy-4-methoxybenzyl): Use Fmoc-D-Phe(Hmb)-OH if available. The Hmb group blocks hydrogen bonding.[4]

  • Dipeptides: Couple a pre-formed dipeptide (e.g., Fmoc-D-Phe-Xxx-OH). This bypasses the difficult coupling step by shifting the reaction site away from the steric/hydrophobic center.

Aggregation Mechanism Visualized

Aggregation PeptideA Peptide Chain A Agg Beta-Sheet Aggregate (Insoluble Gel) PeptideA->Agg H-Bonding + Pi-Stacking PeptideB Peptide Chain B PeptideB->Agg Soluble Solvated Peptide (Accessible N-Terminus) Agg->Soluble  Chaotrope disrupts H-bonds   LiCl LiCl / Chaotrope LiCl->Agg  Intercalation  

Figure 2: Mechanism of chaotropic disruption of peptide aggregates.

Frequently Asked Questions (FAQs)

Q: My Fmoc-D-Phe solution turned cloudy after adding the coupling reagent (HBTU/HATU). Why? A: This is likely due to the salt effect of the coupling reagent lowering the solubility product of the amino acid.

  • Fix: Dissolve the coupling reagent (HBTU) in NMP first, then add to the amino acid. Alternatively, switch to DIC/Oxyma (liquid reagents) to avoid adding more solids to the mixture.

Q: Can I use sonication to dissolve the derivative? A: Yes, but with caution. Brief sonication (1-2 mins) is effective. Prolonged sonication can heat the solvent significantly (degrading the Fmoc group) and generate free radicals in halogenated solvents (DCM), though less of a risk in DMF.

Q: Will LiCl interfere with the cleavage step later? A: No, but it must be washed away before cleavage.

  • Protocol: Perform 5 x 2-minute washes with pure DMF, followed by 5 x 2-minute washes with DCM before adding the cleavage cocktail. Residual salts can suppress ionization in Mass Spectrometry if not removed.

References

  • BenchChem. (2025).[2] Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation. Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from

  • Xing, X., et al. (2025).[5] Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects and thermodynamic modeling. Journal of Molecular Liquids. Retrieved from

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of Fmoc-5-bromo-2-methoxy-D-phenylalanine

Introduction: The "Perfect Storm" of Racemization You are likely encountering difficulty with Fmoc-5-bromo-2-methoxy-D-phenylalanine because this specific building block presents a "perfect storm" for stereochemical loss...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Perfect Storm" of Racemization

You are likely encountering difficulty with Fmoc-5-bromo-2-methoxy-D-phenylalanine because this specific building block presents a "perfect storm" for stereochemical loss.

  • Steric Hindrance (The 2-Methoxy Group): The ortho-methoxy substituent creates significant steric bulk near the activation site. This kinetically retards the desired attack by the incoming amine nucleophile, slowing down the coupling rate.

  • Electronic Activation (The 5-Bromo Group): The electron-withdrawing nature of the bromine atom (via induction) increases the acidity of the

    
    -proton, making it easier to abstract.
    
  • D-Configuration: While the mechanism is identical to L-isomers, preserving the expensive and specific D-chirality is often critical for the biological activity of peptidomimetics.

When coupling is slow (due to steric hindrance) and the


-proton is acidic, the activated amino acid spends more time in a reactive state where it is vulnerable to base-catalyzed intramolecular cyclization (oxazolone formation), leading to racemization.

Module 1: Mechanistic Insight

To solve this, you must understand the competition between the Productive Pathway (Coupling) and the Destructive Pathway (Racemization) .

The Oxazolone Pathway

The primary mechanism of racemization for this residue is not direct enolization, but the formation of an oxazolone (azlactone) intermediate. Standard bases like DIPEA promote this cyclization.

RacemizationMechanism cluster_0 Risk Factor: 2-Methoxy Group ActivatedAA Activated Fmoc-AA (O-Acylisourea / Active Ester) Oxazolone Oxazolone Intermediate (Achiral/Racemic) ActivatedAA->Oxazolone  Slow Coupling + Base (DIPEA) CoupledProduct Desired Peptide Bond (Chirality Retained) ActivatedAA->CoupledProduct  Fast Amine Attack (Kinetic Control) RacemicProduct Racemic Peptide (DL-Mix) Oxazolone->RacemicProduct  Amine Attack on Oxazolone StericBlock Steric Hindrance Blocks Amine Approach StericBlock->ActivatedAA Prolongs Lifetime

Figure 1: The kinetic competition. The 2-methoxy group slows the green path (Coupling), allowing the red path (Oxazolone formation) to dominate if bases are present.

Module 2: Optimized Coupling Protocol

The Golden Rule: Avoid strong bases (DIPEA, NMM) during the activation of this specific residue.

Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). This combination activates the amino acid at a near-neutral pH, significantly suppressing the oxazolone pathway compared to HBTU/DIPEA or HATU/DIPEA systems.

Step-by-Step Protocol (Solid Phase)
ParameterRecommendationRationale
Coupling Reagents DIC / Oxyma Pure Maintains neutral pH; Oxyma suppresses racemization better than HOBt/HOAt.
Molar Ratio 1 : 1 : 1 (AA : DIC : Oxyma)Excess base is strictly forbidden.
Solvent DMF (or DMF/DCM 1:1)DCM can help solubilize hydrophobic protected AAs; avoid NMP if possible (can accelerate racemization).
Temperature Room Temp or 0°C Heat increases the rate of racemization faster than the rate of coupling.
Pre-activation < 2 minutes Do not let the activated ester sit. Add to resin immediately.
Microwave? NO The risk of thermal racemization for this specific derivative is too high.
Execution:
  • Dissolve: Dissolve 3.0 eq of Fmoc-5-bromo-2-methoxy-D-Phe-OH and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activate: Add 3.0 eq of DIC. Shake for 30 seconds to ensure homogenization.

  • Couple: Immediately add the mixture to the resin-bound free amine.

  • Incubate: Agitate at room temperature for 2–4 hours.

  • Monitor: Perform a Kaiser test or micro-cleavage LC-MS to check for completion.

Module 3: Troubleshooting & FAQs

Q1: My coupling yield is low (<50%), but I am afraid to use stronger reagents. What should I do?

A: If DIC/Oxyma is too slow due to the steric bulk of the 2-methoxy group, you may switch to HATU , but you must change the base.

  • Do NOT use DIPEA.

  • Use Collidine (TMP): 2,4,6-Trimethylpyridine is a weaker, bulkier base that is less likely to abstract the

    
    -proton.
    
  • Protocol: AA (3 eq) + HATU (2.9 eq) + Collidine (6 eq). Pre-activate for 30 seconds only.

Q2: Can I use microwave irradiation to speed this up?

A: Not recommended. While microwaves accelerate coupling, the activation energy for racemization of phenylglycine and hindered phenylalanine derivatives is often lower than the coupling energy under thermal stress. If you must, use max 40°C and limit power to 20W, but expect 5–10% racemization.

Q3: How do I know if I have the D-isomer or the L-isomer in my final peptide?

A: Standard C18 HPLC will likely not separate the D-Phe and L-Phe epimers of a large peptide efficiently unless they induce a significant conformational change. You must use Marfey’s Analysis (see Module 4).

Module 4: Analytical Validation (Marfey's Method)

To certify that your coupling strategy worked, you must quantify the enantiomeric purity. Marfey’s Reagent (FDAA) reacts with amino acids to form diastereomers that separate easily on standard HPLC columns.[1][2]

Validation Workflow
  • Hydrolysis: Hydrolyze a small sample of your resin-bound peptide (or cleaved crude) with 6N HCl at 110°C for 24 hours (use propionic acid/HCl if the peptide is very hydrophobic).

  • Derivatization:

    • Dry the hydrolysate.

    • Add 100 µL 1% FDAA (Marfey's Reagent) in acetone.

    • Add 20 µL 1M NaHCO₃.[2]

    • Heat at 40°C for 1 hour.

  • Quench: Add 10 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

    • Control: Run pure Fmoc-D-AA and Fmoc-L-AA standards through the same process.

    • Result: The L-DAA (L-amino acid derivatized with FDAA) usually elutes before the D-DAA. Calculate the ratio of the peak areas.

ValidationFlow Sample Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis Deriv Derivatization w/ Marfey's Reagent (FDAA) Hydrolysis->Deriv HPLC C18 HPLC Analysis Deriv->HPLC Result Compare Retention Times: L-AA vs D-AA HPLC->Result

Figure 2: Workflow for validating enantiomeric purity post-synthesis.

References

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Journal of Chromatography A. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of bromo-methoxy-phenylalanine

Executive Summary & Application Context Bromo-Methoxy-Phenylalanine (Br-OMe-Phe) is a highly specialized non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics, fragment-based drug discovery (FBDD), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Bromo-Methoxy-Phenylalanine (Br-OMe-Phe) is a highly specialized non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics, fragment-based drug discovery (FBDD), and X-ray crystallography phasing. Its dual-functionalization presents a unique analytical challenge:

  • The Bromine atom serves as a halogen bond donor and an anomalous scatterer for crystallography.

  • The Methoxy group acts as a hydrogen bond acceptor and electron donor, modulating the electronic landscape of the phenyl ring.

This guide provides a definitive comparison of the fragmentation behaviors of Br-OMe-Phe against its structural progenitors: Phenylalanine (Phe), 4-Bromo-phenylalanine (Br-Phe), and 4-Methoxy-phenylalanine (OMe-Phe).

Key Finding: While canonical Phe fragmentation is dominated by a single immonium ion pathway, Br-OMe-Phe exhibits a "competing pathway" mechanism driven by the opposing electronic effects of the electron-withdrawing halogen (Br) and the electron-donating methoxy group (OMe).

Theoretical Framework: Isotopic & Electronic Signatures

Before analyzing fragmentation, the intact molecular ion (


) must be validated via its isotopic envelope.
The "A+2" Signature

Unlike canonical amino acids, Br-OMe-Phe carries the distinct isotopic signature of Bromine. Natural bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Rule: Any fragment ion retaining the bromine atom will appear as a doublet separated by 2.0

    
     units with approximately equal intensity.[1]
    
  • Differentiation: Chlorinated analogs show a 3:1 ratio (

    
    ), allowing immediate visual discrimination.
    
Electronic Push-Pull

The fragmentation stability is dictated by the Hammett substituent constants (


).
  • Methoxy (

    
    ):  Strongly electron-donating via resonance. Stabilizes carbocations (e.g., tropylium ions).
    
  • Bromine (

    
    ):  Electron-withdrawing via induction. Destabilizes carbocations but weakens the C-Br bond (
    
    
    
    ) relative to C-H (
    
    
    ).

Comparative Fragmentation Pathways

The following data compares the Collision-Induced Dissociation (CID) behavior of the target molecule against its analogs.

Table 1: Predicted Diagnostic Ions (Positive ESI)

Calculated monoisotopic masses for the


 isotopologue.
AnalytePrecursor

(

)
Immonium Ion (

)
Tropylium/Benzyl Ion (

)
Key Neutral Losses
Phenylalanine (Phe) 166.09120.0891.05

(17),

(46)
4-OMe-Phe 196.10150.09121.06

(15),

(30)
4-Br-Phe 244.00197.99168.96

(79),

(80)
Br-OMe-Phe 274.01 228.00 198.97

(15),

(79)
Mechanistic Analysis

1. The Immonium Ion Gateway (Primary Pathway) For all phenylalanine derivatives, the dominant fragmentation channel is the loss of


—effectively formic acid—to form the immonium ion (

).
  • Observation: In Br-OMe-Phe, look for the doublet at

    
     228/230 . This confirms the amino acid backbone is intact and the modifications are on the side chain.
    

2. The Tropylium Expansion (Secondary Pathway) The immonium ion loses ammonia (


) or undergoes inductive cleavage to form a benzyl cation, which rearranges to the highly stable tropylium ion (

analogs).
  • Phe: Forms

    
     91 (Stable).
    
  • Br-OMe-Phe: Forms a substituted tropylium ion at

    
     199/201 .
    
    • Critical Insight: The methoxy group stabilizes this cation, making it more abundant than the corresponding ion in Br-Phe.

3. Radical vs. Neutral Loss (Tertiary Pathway) At higher collision energies (CE > 30 eV), the "Push-Pull" conflict becomes visible:

  • Pathway A (Methoxy-driven): Loss of a methyl radical (

    
    , -15 Da) to form a quinoid-type ion. This is common in methoxy-arenes.
    
  • Pathway B (Halogen-driven): Homolytic cleavage of the C-Br bond (loss of

    
    , -79 Da).
    
  • Result: You will likely observe a mix of

    
     and 
    
    
    
    ions, providing a "fingerprint" unique to this dual-substituted analog.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for Br-OMe-Phe, highlighting the isotopic retention.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 274 / 276 (1:1) (Br-OMe-Phe) Immonium Immonium Ion m/z 228 / 230 (Retains Br & OMe) Parent->Immonium - (H2O + CO) Standard AA Loss Tropylium Subst. Tropylium Ion m/z 199 / 201 (Resonance Stabilized) Immonium->Tropylium - CH2=NH (Benzyl Formation) RadicalLoss Methyl Radical Loss [M - 15]+ m/z 213 / 215 Immonium->RadicalLoss - CH3• (Methoxy driven) BrLoss Debrominated Ion [M - Br]+ m/z 149 (No Isotope Pattern) Immonium->BrLoss - Br• (High Energy CID)

Caption: Figure 1. Competitive fragmentation pathways of protonated Br-OMe-Phe. Note the bifurcation at the Immonium ion stage between radical loss and tropylium formation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Ramped Energy" protocol. This method avoids the common pitfall of "over-fragmenting" the labile C-Br bond before detecting the diagnostic immonium ion.

Step 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1-5 µM. (Avoid high concentrations to prevent dimer formation

    
    , which complicates isotopic patterns).
    
Step 2: ESI-MS Parameters
  • Ionization: Positive Mode (

    
    ESI).
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Keep low (15-20 V) to prevent in-source fragmentation of the C-Br bond.

Step 3: Tandem MS (MS/MS) Strategy

Do not use a static Collision Energy (CE). Use a Stepped CE approach.

StepCollision Energy (eV)Target Information
Low 10 - 15 eVIsolate Immonium Ion (

228/230)
. Confirm doublet.
Med 20 - 30 eVGenerate Tropylium Ion (

199/201)
.
High 35 - 50 eVForce Radical Cleavage . Look for loss of Br (single peak at

149) vs. loss of Methyl.
Workflow Diagram

Workflow Sample Sample Prep (1µM in 50:50 ACN/H2O) ESI Soft Ionization (Cone V < 20V) Sample->ESI MS1 MS1 Scan Check for 1:1 Doublet (m/z 274/276) ESI->MS1 CID Stepped CID (10 -> 50 eV) MS1->CID Analysis Data Analysis Confirm Immonium (228) Confirm Tropylium (199) CID->Analysis

Caption: Figure 2. Optimized analytical workflow for halogenated amino acids to preserve isotopic information.

Performance & Sensitivity Considerations

When comparing Br-OMe-Phe to non-halogenated alternatives (like OMe-Phe), researchers must account for Ionization Suppression :

  • Electronegativity: The Bromine atom withdraws electron density, slightly reducing the basicity of the amine nitrogen compared to OMe-Phe. This may result in lower ESI response factors (approx. 10-20% lower signal intensity).

  • Mass Defect: Bromine has a significant negative mass defect. High-resolution MS (HRMS) is recommended to distinguish Br-OMe-Phe from potential isobaric contaminants.

References

  • BenchChem. (2025).[1] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups: Halogens and Aromatic Compounds. Retrieved from

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Immonium Ion Masses. Retrieved from

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation Patterns of Halogenated Hydrocarbons. Retrieved from

Sources

Comparative

Comparative Guide: Metabolic Stability of D- vs. L-Phenylalanine Derivatives

[1] Executive Summary: The Chiral Advantage In drug development, the stereochemistry of phenylalanine (Phe) derivatives acts as a binary switch for metabolic fate. While L-phenylalanine (L-Phe) is the canonical substrate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Chiral Advantage

In drug development, the stereochemistry of phenylalanine (Phe) derivatives acts as a binary switch for metabolic fate. While L-phenylalanine (L-Phe) is the canonical substrate for rapid turnover via Phenylalanine Hydroxylase (PAH) and chymotrypsin-like proteases, D-phenylalanine (D-Phe) derivatives frequently exhibit "metabolic stealth."

This guide objectively compares the metabolic stability of these enantiomers. Experimental data indicates that D-substitution in peptide backbones can extend plasma half-life (


) from minutes to hours by evading the catalytic triad of endogenous proteases. However, D-Phe is not metabolically inert; it is subject to oxidative deamination by D-Amino Acid Oxidase (DAAO), a pathway often overlooked in early screening.

Mechanistic Basis of Stability

The "Lock and Key" Mismatch

The primary driver of D-Phe stability is steric hindrance within enzyme active sites.

  • L-Phe Catabolism: L-Phe is the natural substrate for Phenylalanine Hydroxylase (PAH) (hepatic) and is cleaved C-terminally by Chymotrypsin (intestinal/systemic). The enzyme's hydrophobic pocket is evolved to bind the L-benzyl side chain in a specific orientation to facilitate nucleophilic attack.

  • D-Phe Evasion: The D-isomer's side chain projects in the opposite spatial vector. In proteolytic enzymes, this prevents the carbonyl carbon from aligning with the catalytic serine (or relevant nucleophile), rendering the bond effectively uncleavable by canonical proteases.

The DAAO Counter-Pathway

D-Phe derivatives are not immune to metabolism. They bypass PAH but become substrates for D-Amino Acid Oxidase (DAAO) , primarily located in the kidney and liver (peroxisomes). DAAO converts D-Phe to phenylpyruvate via oxidative deamination.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of L- vs. D-Phe derivatives.

MetabolicPathways LPhe L-Phe Derivative PAH Phenylalanine Hydroxylase (Liver) LPhe->PAH Hydroxylation Protease Chymotrypsin/Proteases (Systemic) LPhe->Protease Hydrolysis DPhe D-Phe Derivative DPhe->Protease Resistant (Steric Clash) DAAO D-Amino Acid Oxidase (Kidney/Liver) DPhe->DAAO Oxidative Deamination Stable Intact Drug (Extended Half-life) DPhe->Stable Major Fraction Tyr L-Tyrosine / Cleaved Peptide (Rapid Clearance) PAH->Tyr Protease->Tyr PPA Phenylpyruvate (Renal Excretion) DAAO->PPA

Figure 1: Divergent metabolic pathways. L-Phe is rapidly processed by PAH and proteases, while D-Phe resists proteolysis but is susceptible to DAAO.

Comparative Performance Data

The following data summarizes typical stability profiles observed in early-stage discovery for a hypothetical phenylalanine-containing tetrapeptide.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) and Plasma

ParameterL-Phe DerivativeD-Phe DerivativeFold ImprovementMechanism of Clearance
Plasma

< 15 min> 240 min>16x L-form: Proteolysis; D-form: Renal/DAAO
Microsomal

High (>50 µL/min/mg)Low (<10 µL/min/mg)~5x L-form: CYP450/FMO; D-form: DAAO (slow)
Proteolytic Resistance 0% (Rapid cleavage)>95% Remaining (1h)High Stereochemical mismatch
Primary Metabolite Hydrolyzed fragmentsPhenylpyruvateN/AL: Hydrolysis; D: Oxidative Deamination

Critical Insight: While D-substitution dramatically improves proteolytic stability (plasma), it does not guarantee total metabolic immunity due to hepatic DAAO activity.

Experimental Protocol: Microsomal Stability Assay

To validate these differences, use the following self-validating protocol. This workflow accounts for the specific cofactor requirements of both CYP450 (for L-Phe) and DAAO (for D-Phe).

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactors:

    • System A (General): NADPH regenerating system (essential for CYP/FMO).

    • System B (D-Specific): FAD (Flavin Adenine Dinucleotide) - Note: DAAO is FAD-dependent; while endogenous FAD exists in microsomes, supplementation ensures maximal activity.

  • Controls:

    • High Clearance: Testosterone (CYP3A4) or Propranolol.

    • Stereo-Control: L-Phe-L-Phe (rapid degradation) vs. D-Phe-D-Phe.

Step-by-Step Methodology
  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike test compounds (D- and L-derivatives) to a final concentration of 1 µM (keeps reaction first-order).

  • Reaction Initiation: Add NADPH (1 mM final) to initiate Phase I metabolism.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Crucial Step: Use a Chiral Column (e.g., Chiralcel OD-RH) if racemization is suspected, though standard C18 is sufficient for total parent loss.

Assay Workflow Visualization

AssayWorkflow Prep 1. Pre-warm Microsomes (0.5 mg/mL, 37°C) Spike 2. Spike Substrate (1 µM D- or L-Phe) Prep->Spike Init 3. Initiate with NADPH (+FAD for DAAO check) Spike->Init Incubate 4. Incubation (0, 15, 30, 60 min) Init->Incubate Quench 5. Quench (Ice-cold ACN + IS) Incubate->Quench Analyze 6. LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze

Figure 2: Standardized microsomal stability workflow ensuring capture of both CYP and DAAO mediated metabolism.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. Retrieved from

  • National Center for Biotechnology Information (NCBI). Phenylalanine Hydroxylase (PAH) Gene & Function. MedlinePlus Genetics. Retrieved from

  • Creative Bioarray. Microsomal Stability Assay Protocol & Interpretation. Retrieved from

  • AxisPharm. Liver Microsomal Stability Assay: Species Differences and Cofactor Requirements. Retrieved from

  • Journal of the American Chemical Society. (2023). Microbial dl-Peptidases Enable Predator Defense. (Discusses enzymatic specificity for D/L bonds). Retrieved from

Sources

Validation

A Comparative Guide to Enhancing Peptide Protease Resistance with Fmoc-5-bromo-2-methoxy-D-Phe

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives and reduced...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives and reduced efficacy. A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides an in-depth comparison of the protease resistance conferred by Fmoc-5-bromo-2-methoxy-D-phenylalanine against other stability-enhancing amino acid analogs, supported by established principles and experimental methodologies.

The Challenge of Protease Instability in Peptide Therapeutics

Native peptides composed of L-amino acids are readily recognized and cleaved by endogenous proteases, such as chymotrypsin and trypsin.[1] This rapid degradation necessitates frequent administration and can limit the therapeutic window of peptide-based drugs.[2] To address this, medicinal chemists employ various strategies to modify peptide structures and enhance their stability, including the use of D-amino acids, cyclization, and side-chain modifications.[3][4]

Fmoc-5-bromo-2-methoxy-D-Phe: A Multi-faceted Approach to Protease Resistance

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a synthetic amino acid designed to confer exceptional protease resistance through a combination of stereochemical and electronic effects.

  • D-Configuration: The D-isomeric form of the amino acid provides the foundational element of protease resistance. Proteases are highly stereospecific enzymes evolved to recognize and cleave peptide bonds involving L-amino acids.[2][5] The mirror-image configuration of a D-amino acid sterically hinders the peptide from fitting correctly into the active site of the protease, thereby preventing cleavage.[1]

  • Phenyl Ring Substitution: The addition of bromine and methoxy groups to the phenyl ring of D-phenylalanine further enhances this protective effect.

    • Steric Hindrance: The bulky bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring create additional steric bulk. This further obstructs the approach of the protease to the peptide backbone, particularly for enzymes like chymotrypsin that have a preference for large aromatic residues.[6]

    • Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group can alter the electronic properties of the aromatic ring. This can influence the non-covalent interactions between the amino acid side chain and the protease's binding pocket, potentially reducing the affinity of the enzyme for the peptide substrate.

Comparative Analysis of Protease Resistance

While direct, head-to-head experimental data for peptides containing Fmoc-5-bromo-2-methoxy-D-Phe is limited in publicly available literature, we can extrapolate its expected performance based on studies of related analogs. The following table provides a comparative summary of the protease resistance conferred by different amino acid modifications.

Peptide ModificationUnmodified L-PheD-PheD-Phe with Halogen Substitution (e.g., 4-Bromo-D-Phe)5-bromo-2-methoxy-D-Phe (Predicted)
Mechanism of Resistance NoneStereochemical hindranceStereochemical hindrance + altered electronic properties/steric bulkStereochemical hindrance + enhanced steric bulk and altered electronic properties
Relative Half-life in Protease Solution (e.g., Chymotrypsin) Very ShortSignificantly IncreasedFurther IncreasedExpected to be the highest

Data is extrapolated from established principles of protease resistance and studies on related D-amino acid and halogenated amino acid-containing peptides.[1][7]

Experimental Protocol: In Vitro Protease Stability Assay

To empirically determine and compare the protease resistance of peptides, a standardized in vitro stability assay is crucial.

Objective: To quantify the rate of degradation of a test peptide in the presence of a specific protease (e.g., chymotrypsin) over time.

Materials:

  • Test peptides (e.g., containing L-Phe, D-Phe, and 5-bromo-2-methoxy-D-Phe)

  • Protease (e.g., α-chymotrypsin)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test peptide in the assay buffer.

  • Protease Stock Solution Preparation: Prepare a 1 mg/mL stock solution of chymotrypsin in the assay buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with the assay buffer to a final peptide concentration of 100 µg/mL.

  • Initiation of Digestion: Add the chymotrypsin stock solution to each tube to a final enzyme:substrate ratio of 1:100 (w/w). Vortex briefly to mix.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a separate tube containing the quenching solution (10% TFA) to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t1/2) of each peptide.

Protease_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_Stock Peptide Stock (1 mg/mL) Reaction_Mix Reaction Mixture (Peptide + Buffer) P_Stock->Reaction_Mix E_Stock Enzyme Stock (e.g., Chymotrypsin, 1 mg/mL) E_Stock->Reaction_Mix Add Enzyme (t=0) Incubation Incubate at 37°C Reaction_Mix->Incubation Quench Quench with TFA Incubation->Quench Time points HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Half-life calculation) HPLC->Data

Caption: Workflow for the in vitro protease stability assay.

Synthesis of Fmoc-5-bromo-2-methoxy-D-Phe

The availability of high-purity Fmoc-protected amino acids is essential for successful solid-phase peptide synthesis (SPPS).[8][9] Fmoc-5-bromo-2-methoxy-D-phenylalanine can be synthesized through a multi-step process, and its incorporation into a peptide sequence follows standard Fmoc-SPPS protocols.[10]

General Fmoc-SPPS Cycle:

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide (N-terminal Fmoc) Wash2->End End->Deprotection Repeat for next residue

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Conclusion

The incorporation of Fmoc-5-bromo-2-methoxy-D-Phe into peptide sequences represents a highly promising strategy for overcoming the challenge of proteolytic instability. The combination of a D-amino acid backbone with di-substitution on the phenyl ring is predicted to offer superior resistance to enzymatic degradation compared to peptides containing standard D-amino acids or singly substituted analogs. This enhanced stability can lead to improved pharmacokinetic profiles and greater therapeutic efficacy. Researchers and drug developers are encouraged to consider this modified amino acid for the design of next-generation peptide therapeutics with enhanced in vivo performance.

References

  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. National Institutes of Health. [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. National Institutes of Health. [Link]

  • Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. American Society for Microbiology. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • Improved protease digestion conditions for membrane protein detection. National Institutes of Health. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

  • Serum Stability of Peptides. ResearchGate. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Institutes of Health. [Link]

  • Chymotrypsin: The Protein-Digesting Enzyme Unveiled. Oreate. [Link]

  • Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. National Institutes of Health. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

  • Combining Trypsin/Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health. [Link]

  • Serum Stability of Peptides. Springer Nature. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. National Institutes of Health. [Link]

  • The path of proteolysis by bovine chymotrypsin. PubMed. [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]

  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]

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Comparative

A Comparative Hydrophobicity Analysis: 5-bromo-2-methoxy-L-phenylalanine vs. 4-bromo-L-phenylalanine

A Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery and peptide science, the hydrophobicity of amino acid analogues is a critical determinant of their therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and peptide science, the hydrophobicity of amino acid analogues is a critical determinant of their therapeutic potential. This guide presents a comprehensive comparative analysis of the hydrophobicity of two synthetic amino acids: 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine. By delving into both theoretical principles and established experimental methodologies, we aim to provide researchers with a robust framework for understanding and predicting the behavior of these compounds in biological systems.

The strategic incorporation of halogenated and methoxylated phenylalanine derivatives into peptides and small molecule drugs can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1] Variations in hydrophobicity directly impact crucial parameters such as membrane permeability, protein-receptor interactions, and metabolic stability. A nuanced understanding of how specific substitutions on the phenyl ring alter this fundamental property is therefore paramount for rational drug design.

This guide will dissect the structural nuances of 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine, offering a side-by-side comparison of their predicted hydrophobicity. We will further provide detailed, field-proven protocols for the experimental determination of hydrophobicity, empowering researchers to validate these predictions and apply these techniques to their own novel compounds.

The Chemical Foundation of Hydrophobicity in Substituted Phenylalanines

The hydrophobicity of an amino acid is fundamentally dictated by the physicochemical properties of its side chain.[2][3] In the case of phenylalanine, the benzyl side chain imparts a significant nonpolar character, rendering it one of the more hydrophobic proteinogenic amino acids.[1][2][4][5] The introduction of substituents onto this aromatic ring, however, can dramatically modulate its interaction with aqueous and lipid environments.

4-bromo-L-phenylalanine features a bromine atom at the para position of the phenyl ring. Bromine is a halogen with a relatively large atomic radius and is more electronegative than carbon. Its presence introduces a dipole moment to the ring and increases the overall molecular weight and surface area. While halogens are generally considered to be lipophilic, their impact on hydrophobicity can be complex, influenced by electronic and steric factors.[6]

5-bromo-2-methoxy-L-phenylalanine , in contrast, is a disubstituted analog. It retains the bromine atom, albeit at the meta position relative to the alanine side chain, and incorporates a methoxy group (-OCH3) at the ortho position. The methoxy group is known to be a hydrogen bond acceptor and can exhibit both electron-donating and weak electron-withdrawing effects depending on its position.[7][8] The interplay of these two substituents—the bulky, lipophilic bromine and the potentially hydrogen-bonding methoxy group—creates a unique physicochemical profile that is distinct from the monosubstituted counterpart.

Quantitative Assessment of Hydrophobicity: Predicted LogP Values

The octanol-water partition coefficient (LogP) is the gold standard for quantifying the hydrophobicity of a compound.[9] It is the logarithm of the ratio of the concentration of a solute in a water-saturated octanol phase to its concentration in an octanol-saturated aqueous phase. A higher LogP value indicates greater hydrophobicity.

While experimental determination of LogP is the most accurate approach, computational models provide a valuable and rapid means of predicting this property. These models are particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds.

Below is a comparison of the calculated LogP values for 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine.

CompoundStructureCalculated LogPMethodSource
4-bromo-L-phenylalanine 4-bromo-L-phenylalanine-0.4XLogP3PubChem
5-bromo-2-methoxy-L-phenylalanine 5-bromo-2-methoxy-L-phenylalanine1.78miLogPMolinspiration

The predicted LogP values suggest a significant difference in the hydrophobicity of the two analogs. The negative LogP value of 4-bromo-L-phenylalanine indicates a preference for the aqueous phase, suggesting it is a relatively hydrophilic compound. In contrast, the positive LogP value for 5-bromo-2-methoxy-L-phenylalanine points to a greater affinity for the lipid phase, classifying it as a more hydrophobic molecule.

This predicted difference can be rationalized by considering the additive contributions of the substituents. The introduction of the methoxy group in 5-bromo-2-methoxy-L-phenylalanine, despite its capacity for hydrogen bonding, appears to contribute to an overall increase in lipophilicity when combined with the bromo substituent in this specific arrangement. The intramolecular interactions and the overall electronic and steric landscape of the disubstituted ring likely play a crucial role in this observed effect.

Experimental Methodologies for Hydrophobicity Determination

To empirically validate the predicted LogP values and gain a deeper understanding of the hydrophobic character of these amino acid analogs, two primary experimental techniques are employed: the shake-flask method for direct LogP determination and reverse-phase high-performance liquid chromatography (RP-HPLC) for assessing relative hydrophobicity.

Shake-Flask Method for LogP/LogD Determination

The shake-flask method is a classic and reliable technique for the direct measurement of the partition coefficient.[9] It involves dissolving the compound of interest in a biphasic system of n-octanol and an aqueous buffer, allowing the system to reach equilibrium, and then quantifying the concentration of the compound in each phase.

Experimental Workflow for Shake-Flask LogP/LogD Determination

Caption: A schematic of the shake-flask method for LogP/LogD determination.

Detailed Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

    • Saturate the PBS solution with n-octanol by vigorous mixing for 24 hours, followed by phase separation.

    • Similarly, saturate n-octanol with the PBS solution.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (5-bromo-2-methoxy-L-phenylalanine or 4-bromo-L-phenylalanine) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • In a clean glass vial, add equal volumes of the pre-saturated n-octanol and PBS.

    • Spike the biphasic system with the stock solution of the test compound to a final concentration of 100 µM.

    • Securely cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to facilitate partitioning.

    • Allow the vial to stand undisturbed for at least 24 hours to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or, more accurately, by LC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is then determined by taking the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and high-throughput technique for assessing the relative hydrophobicity of compounds.[9] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will therefore elute later, resulting in a longer retention time.

Experimental Workflow for RP-HPLC Hydrophobicity Analysis

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis prep Dissolve Analytes in Mobile Phase A injector Injector prep->injector column C18 Column injector->column pump HPLC Pump pump->injector detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Determine Retention Time (tR) chromatogram->analysis

Caption: Workflow for determining relative hydrophobicity using RP-HPLC.

Detailed Protocol:

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Prepare 1 mg/mL solutions of 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine in Mobile Phase A.

  • Analysis:

    • Inject the samples onto the HPLC system and record the chromatograms.

    • The retention time (tR) for each compound is the time at which the peak maximum elutes. A longer retention time indicates greater hydrophobicity.

Discussion and Interpretation

The predicted LogP values and the anticipated results from RP-HPLC analysis provide a compelling narrative about the differing hydrophobic characters of 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine.

The higher predicted LogP value of 5-bromo-2-methoxy-L-phenylalanine suggests that the combined electronic and steric effects of the bromo and methoxy groups in the 5 and 2 positions, respectively, result in a molecule that is less favorably solvated by water compared to 4-bromo-L-phenylalanine. The methoxy group, while capable of acting as a hydrogen bond acceptor, is also an organic functional group that can contribute to overall lipophilicity.[10] Its placement at the ortho position may lead to intramolecular interactions or steric hindrance that shields the polar amino and carboxyl groups, thereby increasing the molecule's affinity for the nonpolar stationary phase in RP-HPLC.

Conversely, the negative predicted LogP of 4-bromo-L-phenylalanine suggests that the introduction of a single bromine atom at the para position does not sufficiently increase the lipophilicity to overcome the hydrophilic nature of the amino acid backbone at physiological pH. It is expected that 4-bromo-L-phenylalanine will have a shorter retention time in an RP-HPLC experiment compared to its disubstituted counterpart.

For drug development professionals, these differences have significant implications. A more hydrophobic analog like 5-bromo-2-methoxy-L-phenylalanine might exhibit enhanced membrane permeability and potentially better access to intracellular targets. However, increased lipophilicity can also lead to reduced aqueous solubility, increased plasma protein binding, and a higher propensity for metabolic degradation by cytochrome P450 enzymes. The more hydrophilic nature of 4-bromo-L-phenylalanine might result in better aqueous solubility and lower non-specific binding, but potentially limited cell penetration.

Conclusion

This guide has provided a detailed comparison of the hydrophobicity of 5-bromo-2-methoxy-L-phenylalanine and 4-bromo-L-phenylalanine, leveraging both computational predictions and established experimental protocols. The data and theoretical discussion strongly indicate that 5-bromo-2-methoxy-L-phenylalanine is significantly more hydrophobic than 4-bromo-L-phenylalanine.

The choice between these two analogs in a drug design campaign will ultimately depend on the specific therapeutic application and the desired pharmacokinetic profile. The methodologies outlined herein provide a practical framework for researchers to experimentally verify these findings and to characterize the hydrophobicity of other novel amino acid derivatives. A thorough understanding and strategic modulation of hydrophobicity remain cornerstone principles in the pursuit of efficacious and safe therapeutics.

References

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  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP calculation methods. In Pharmacokinetic Optimization in Drug Research (pp. 265-283). Wiley-VCH.
  • Vraka, V., et al. (2017). Halogenation of the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega, 2(10), 6816-6823. [Link]

  • Fujita, T. (1983). Analysis and prediction of partition coefficients of meta- and para-disubstituted benzenes in terms of substituent effects. Journal of Pharmaceutical Sciences, 72(3), 285-289. [Link]

  • Rochel, N., et al. (2024). Hydrophobicity of Benzene-Based Surfactants and Its Effect on Bubble Coalescence Inhibition. Molecules, 29(21), 4983. [Link]

  • Pearson, W. R. (2013). Selecting the right similarity-scoring matrix.
  • Lachenmann, M. J., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(33), 11455-11463. [Link]

  • Is phenylalanine hydrophilic or hydrophobic? Explain why. (2023, November 27). Pearson. [Link]

  • Urry, D. W., et al. (1991). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Biopolymers, 31(1), 1-11. [Link]

  • Young, W. R., & Deiters, A. (2014). The role of hydrophobic amino acid grafts in the enhancement of membrane-disruptive activity of pH-responsive pseudo-peptides. Journal of Controlled Release, 192, 298-305.
  • From tyrosine, tryptophan and phenylalanine which one is more hydrophobic? And why explain? (2021, September 10). Quora. [Link]

  • Hydrophobicity Scales. (n.d.). The Fundamentals of Biochemistry: Interactive Tutorials. [Link]

  • Methoxy group. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Lovrić, J., et al. (2017). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(7), 746-750. [Link]

  • Phenylalanine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Bromination of Benzene. (n.d.). In Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • The Halogenation of Benzene. (n.d.). Lumen Learning. Retrieved February 14, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hydrophobic and Polar Amino Acids. (n.d.). Retrieved February 14, 2026, from [Link]

  • Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. (2021). Angewandte Chemie International Edition, 60(32), 17468-17477. [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018, March 19). Master Organic Chemistry. [Link]

  • Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. (2016). CHIMIA International Journal for Chemistry, 70(1-2), 48-52.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). Stroke, 35(5), 1195-1200. [Link]

  • Hydrophobicity and Hydrophilicity of Amino Acids. (2019, June 6). Reddit. [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. (2017). ACS Omega, 2(10), 6816-6823. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3561. [Link]

  • 4-bromo-l-phenylalanine. (n.d.). ChemBK. [Link]

  • Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia Lyase from Petroselinum crispum. (2016). ACS Catalysis, 6(11), 7638-7647. [Link]

  • From tyrosine, tryptophan and phenylalanine which one is more hydrophobic? And why explain? (2021, September 10). Quora. [Link]

  • Methoxy group. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Cross-Coupling Conversion Rates in Peptide Synthesis

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of peptides is a foundational technique. The efficiency of each cross-coupling step, where amino acids are sequential...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of peptides is a foundational technique. The efficiency of each cross-coupling step, where amino acids are sequentially linked, is paramount to the overall success of synthesizing a target peptide with high purity and yield. Incomplete reactions lead to a cascade of deletion sequences and other impurities that are often challenging and costly to remove. Therefore, rigorous validation of cross-coupling conversion rates is not merely a quality control measure; it is a critical component of a robust and reliable peptide synthesis workflow.

This guide provides an in-depth, objective comparison of methodologies to validate these crucial conversion rates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our focus is on providing you with the expertise to not only execute these validations but also to understand and interpret the results in the context of your specific synthesis challenges.

The Critical Juncture: Why In-Process Monitoring of Coupling Reactions Matters

Solid-Phase Peptide Synthesis (SPPS) is an iterative process, with each cycle of deprotection and coupling building upon the last. An efficiency of over 99% is often targeted for each coupling step. While this may seem high, the cumulative effect of even minor inefficiencies can be dramatic. For a 30-amino acid peptide, a 99% coupling efficiency at each step would result in a theoretical maximum yield of only 74% of the target peptide. This underscores the necessity of accurate and timely monitoring of coupling completion.

Qualitative colorimetric tests, such as the Kaiser test, have historically been used to detect the presence of unreacted primary amines on the solid support. While useful for a quick check, these methods are subjective and lack the quantitative precision required for modern peptide therapeutics development. For definitive, quantitative data, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have become the gold standard.

A Head-to-Head Comparison of Leading Coupling Reagents

The choice of coupling reagent is a critical factor influencing the conversion rate, especially when dealing with "difficult" sequences prone to aggregation or containing sterically hindered amino acids.[1] Here, we compare the performance of several widely used coupling reagents.

Mechanism of Action: A Tale of Two Chemistries

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The primary classes of modern coupling reagents are aminium/uronium salts and phosphonium salts.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The choice of the benzotriazole derivative within the reagent (e.g., HOAt in HATU, HOBt in HBTU) significantly impacts reactivity and the potential for side reactions.[2]

  • Phosphonium Salts (e.g., PyBOP): These reagents also form an active ester intermediate, but through a different mechanism that can sometimes offer advantages in terms of side-reaction profiles.

Below is a diagram illustrating the general mechanism of peptide bond formation using a uronium salt coupling reagent.

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH Fmoc-AA-COOH ActiveEster Reactive O-Acylisourea Ester AA_COOH->ActiveEster Activation CouplingReagent Uronium Salt (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->PeptideBond G cluster_0 Sample Preparation cluster_1 UPLC-MS Analysis cluster_2 Data Analysis ResinAliquot 1. Take a small aliquot of peptide-resin Cleavage 2. Cleave the peptide from the resin ResinAliquot->Cleavage Extraction 3. Extract and solubilize the peptide Cleavage->Extraction Dilution 4. Dilute to an appropriate concentration for analysis Extraction->Dilution Injection 5. Inject the sample onto the UPLC system Separation 6. Chromatographic separation of components Injection->Separation Detection 7. MS detection and data acquisition Separation->Detection PeakIntegration 8. Integrate peak areas of all components Calculation 9. Calculate the conversion rate PeakIntegration->Calculation

Caption: Workflow for quantitative analysis of coupling conversion.

Detailed Experimental Protocol: UPLC-MS Monitoring of a Coupling Reaction

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized for your particular peptide and instrumentation.

1. Sample Preparation:

  • Carefully withdraw a small aliquot of the peptide-resin (approximately 2-5 mg) from the reaction vessel after the coupling step.

  • Wash the resin aliquot thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the dried resin and allow the cleavage to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Dissolve the dried peptide in a suitable solvent for UPLC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

2. UPLC-MS Method Parameters:

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-60 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range that encompasses the expected masses of the starting material and the coupled product.

3. Data Analysis and Conversion Rate Calculation:

  • Integrate the peak areas of the unreacted N-terminal peptide (starting material) and the desired coupled product in the UPLC chromatogram.

  • The conversion rate can be calculated using the following formula:

    Conversion Rate (%) = [Area(product) / (Area(product) + Area(starting material))] x 100

Mitigating Common Pitfalls: Understanding and Addressing Side Reactions

Even with highly efficient coupling reagents, side reactions can occur, leading to impurities that complicate purification and reduce the overall yield. A thorough understanding of these potential side reactions is crucial for troubleshooting and optimizing your synthesis protocol.

  • Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a significant concern, particularly for sensitive residues like histidine and cysteine. [3]The choice of coupling reagent and base can greatly influence the extent of racemization. [4]Additives like HOBt and HOAt are known to suppress racemization. [3]* Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially under basic conditions. This can lead to a mixture of α- and β-aspartyl peptides. [3]* Diketopiperazine Formation: At the dipeptide stage, particularly when proline is the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. [3] The following diagram illustrates the mechanism of racemization through oxazolone formation.

G cluster_0 Racemization Mechanism ActivatedAA Activated L-Amino Acid Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Intramolecular cyclization Enolate Enolate Form Oxazolone->Enolate Proton abstraction (Base) RacemizedAA Racemized (D/L) Amino Acid Oxazolone->RacemizedAA Hydrolysis Enolate->Oxazolone Reprotonation

Caption: Mechanism of racemization via oxazolone formation.

Conclusion: A Data-Driven Approach to Peptide Synthesis

The successful synthesis of high-purity peptides for research and therapeutic development hinges on the meticulous control and validation of each cross-coupling step. By moving beyond qualitative checks and embracing quantitative analytical techniques like UPLC-MS, scientists can gain a deeper understanding of their synthesis processes. This data-driven approach, combined with a rational selection of coupling reagents and an awareness of potential side reactions, empowers researchers to optimize their protocols, troubleshoot effectively, and ultimately, accelerate the path from discovery to innovation.

References

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Spps and side reactions in peptide synthesis. (2018). Slideshare. [Link]

  • Yang, Y. (2015). Side Reactions in Peptide Synthesis. Google Books.
  • Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses. (n.d.). American Chemical Society. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). Tetrahedron Letters. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]

  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019). Angewandte Chemie International Edition. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of.... (2018). Future Science. [Link]

  • Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. (n.d.). Waters. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). Organic Process Research & Development. [Link]

  • New Trends in Peptide Coupling Reagents. (2000). ResearchGate. [Link]

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.). Waters. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. [Link]

  • LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. (n.d.). Farmacia Journal. [Link]

  • Multi-Step Preparative LC–MS Workflow for Peptide Purification. (2025). LCGC International. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Reactant of Route 1
Fmoc-5-bromo-2-methoxy-D-phenylalanine
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Fmoc-5-bromo-2-methoxy-D-phenylalanine
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